molecular formula C10H11BrO B1287588 1-(3-Bromophenyl)-2-methylpropan-1-one CAS No. 2415-93-2

1-(3-Bromophenyl)-2-methylpropan-1-one

Cat. No.: B1287588
CAS No.: 2415-93-2
M. Wt: 227.1 g/mol
InChI Key: NHXAYTCRAVHZQZ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXAYTCRAVHZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00606743
Record name 1-(3-Bromophenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2415-93-2
Record name 1-(3-Bromophenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(3-bromophenyl)-2-methylpropan-1-one, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document details the compound's nomenclature, structure, physicochemical properties, a representative synthetic protocol, and relevant chemical pathway visualizations.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. It is also known by other names such as 1-bromo-3-isobutyrylbenzene and 3'-Bromo-2-methylpropiophenone[1].

Chemical Structure:

The structure consists of a phenyl ring substituted with a bromine atom at the meta-position (position 3) and an isobutyryl group.

Caption: 2D Structure of this compound.

Physicochemical and Safety Data

The key quantitative properties of this compound are summarized in the table below. This data is crucial for experimental design, safety protocols, and analytical characterization.

PropertyValueReference(s)
Identifiers
CAS Number2415-93-2[1][2][3]
Molecular FormulaC₁₀H₁₁BrO[1][2][3]
InChIKeyNHXAYTCRAVHZQZ-UHFFFAOYSA-N[1]
SMILESCC(C)C(=O)C1=CC(=CC=C1)Br[1]
Physical Properties
Molecular Weight227.10 g/mol [1][2]
Boiling Point279.9 ± 23.0 °C (Predicted)
Density1.331 ± 0.06 g/cm³ (Predicted)
Computational Data
XLogP33.4[1]
Topological Polar Surface Area17.1 Ų[1]
Handling
Storage Temperature-20°C[3]
Safety Hazards
GHS Hazard StatementsH302, H315, H319, H335[1]
Hazard ClassificationsAcute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation[1]

Disclaimer: Predicted values are generated from computational models and should be confirmed experimentally.

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction[4][5]. This electrophilic aromatic substitution involves the reaction of an acyl halide with an aromatic ring in the presence of a Lewis acid catalyst.

Representative Protocol: Friedel-Crafts Acylation of Bromobenzene

This protocol is a generalized procedure based on established Friedel-Crafts acylation principles[6][7]. Researchers should optimize conditions for their specific laboratory setup.

Materials:

  • Bromobenzene

  • Isobutyryl chloride (2-methylpropanoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, condenser, magnetic stirrer, and other standard glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere. Cool the flask in an ice bath.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Stir to create a suspension.

  • Acyl Chloride Addition: Slowly add isobutyryl chloride (1.0 equivalent) to the stirred AlCl₃ suspension via the addition funnel. An exothermic reaction may occur as the acylium ion-catalyst complex forms. Maintain the temperature at 0-5°C.

  • Aromatic Substrate Addition: Dissolve bromobenzene (1.0 to 1.2 equivalents) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes and dissolve the aluminum salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Visualization of Synthetic Pathway

The logical workflow for the synthesis of this compound via the Friedel-Crafts acylation is depicted below.

G Bromobenzene Bromobenzene SigmaComplex Arenium Ion (Sigma Complex) IsobutyrylChloride Isobutyryl Chloride AcyliumIon Electrophilic Acylium Ion-AlCl₄⁻ Complex IsobutyrylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon->SigmaComplex + Bromobenzene (Electrophilic Attack) Product 1-(3-Bromophenyl)-2- methylpropan-1-one SigmaComplex->Product - H⁺ (Aromaticity Restored)

Caption: Friedel-Crafts Acylation pathway for synthesizing the target compound.

Applications in Research and Development

While specific biological activities for this compound are not extensively documented in public literature, its structure is of significant interest to medicinal and synthetic chemists. As a functionalized ketone, it serves as a valuable building block or intermediate. Analogous bromophenyl ketones are utilized in the synthesis of more complex molecules, including pharmaceutical agents[8]. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures.

References

An In-depth Technical Guide to 1-(3-Bromophenyl)-2-methylpropan-1-one (CAS Number: 2415-93-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromophenyl)-2-methylpropan-1-one, a chemical compound with potential applications in pharmaceutical research and development. This document details its physicochemical properties, synthesis, and analytical characterization. While specific biological activity and mechanisms of action for this particular compound are not extensively documented in publicly available literature, this guide explores the known biological relevance of related brominated phenyl ketones and ketone bodies, offering potential avenues for future investigation.

Chemical and Physical Properties

This compound is a substituted aromatic ketone. Its core structure consists of a brominated phenyl group attached to an isobutyryl group. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2415-93-2[1]
Molecular Formula C₁₀H₁₁BrO[1]
Molecular Weight 227.10 g/mol [1]
IUPAC Name This compound[1]
Synonyms 1-bromo-3-isobutyrylbenzene, 3'-Bromo-2-methylpropiophenone[1][2]
Appearance Colorless to light yellow liquid[2]
Boiling Point (Predicted) 279.9 ± 23.0 °C[2]
Density (Predicted) 1.331 ± 0.06 g/cm³[2]
Storage Temperature Room Temperature, sealed in dry conditions[2][3]

Synthesis and Purification

The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction. This classic organic reaction involves the electrophilic substitution of an aromatic ring with an acyl group, catalyzed by a Lewis acid.

Synthesis Workflow

The synthesis can be visualized as a two-step process: the formation of the acylium ion electrophile, followed by its reaction with the aromatic ring.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution reagent1 Isobutyryl chloride electrophile Acylium Ion (Electrophile) reagent1->electrophile Reacts with catalyst AlCl₃ (Lewis Acid) catalyst->electrophile Catalyzes aromatic Bromobenzene intermediate Arenium Ion Intermediate electrophile->intermediate Attacks aromatic->intermediate Reacts with product This compound intermediate->product Deprotonation

Figure 1: Synthesis workflow for this compound.
Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Bromobenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM) or other suitable inert solvent

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in a dry inert solvent like dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add isobutyryl chloride to the cooled suspension with stirring.

  • After the addition is complete, add bromobenzene dropwise to the reaction mixture, maintaining the low temperature.

  • Once the addition of bromobenzene is complete, allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified using standard laboratory techniques such as vacuum distillation or column chromatography to yield the pure this compound.[6]

Purification Workflow:

G crude Crude Product purification Purification Method crude->purification distillation Vacuum Distillation purification->distillation Option 1 chromatography Column Chromatography purification->chromatography Option 2 pure Pure Product (>98%) distillation->pure chromatography->pure

Figure 2: General purification workflow.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

Table 2: Analytical Data

TechniqueExpected Data
¹H NMR Consistent with the structure of this compound.
¹³C NMR Shows the expected number of carbon signals corresponding to the molecular structure.
HPLC A single major peak indicating high purity.
GC-MS A molecular ion peak corresponding to the molecular weight of the compound.
Purity (HPLC) Typically >98% after purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure. The ¹H NMR spectrum would show signals for the aromatic protons, a septet for the methine proton of the isopropyl group, and a doublet for the two methyl groups. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the carbons of the isopropyl group.[7][8][9]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing the purity and confirming the identity of the compound.

3.2.1. HPLC Analysis Workflow

A typical reverse-phase HPLC method would be suitable for analyzing this relatively non-polar compound.[10][11][12]

G sample Sample Preparation (Dissolve in Mobile Phase) injection Injection sample->injection hplc HPLC System column C18 Reverse-Phase Column hplc->column injection->hplc detection UV Detector column->detection data Data Analysis (Purity Assessment) detection->data

Figure 3: HPLC analysis workflow.

3.2.2. GC-MS Analysis

GC-MS can be used to determine the molecular weight of the compound and to identify any volatile impurities. The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the bromine isotope.[13][14]

Potential Biological Significance and Areas for Research

While no specific biological activities or signaling pathway interactions have been reported for this compound, the broader classes of compounds to which it belongs, namely ketone bodies and brominated aromatic compounds, are known to have significant biological effects.

Ketone Bodies as Signaling Molecules

Ketone bodies, which share the ketone functional group, are not only metabolic fuels but also act as signaling molecules. They have been shown to inhibit histone deacetylases (HDACs), which can lead to changes in gene expression and have implications in aging and oxidative stress.[15][16][17] Furthermore, ketone bodies can interact with G-protein coupled receptors, influencing various cellular processes.[18]

Potential Signaling Roles of Ketones:

G ketone Ketone Bodies hdac HDAC Inhibition ketone->hdac gpr GPCR Interaction ketone->gpr gene Altered Gene Expression hdac->gene stress Oxidative Stress Regulation gene->stress signaling Cellular Signaling Cascades gpr->signaling

Figure 4: Potential signaling roles of ketone bodies.
Biological Activity of Brominated Compounds

Brominated aromatic compounds are a diverse group with a wide range of biological activities. Some brominated flame retardants have been shown to be neurotoxic and can disrupt calcium homeostasis and induce apoptosis.[19][20][21] Other brominated phenyl compounds have been investigated for their potential as cytotoxic agents against cancer cell lines.[22] The presence of the bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Given its structure, this compound could be a valuable starting point or intermediate in the synthesis of novel therapeutic agents. Further research is warranted to explore its potential biological activities, including but not limited to its effects on cell signaling pathways, enzyme inhibition, and receptor binding.

Safety and Handling

Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in the field of drug discovery and development. This technical guide has provided a summary of its known properties, a generalized synthetic protocol, and an overview of analytical methods for its characterization. While its specific biological role remains to be elucidated, the known activities of related ketone and brominated compounds suggest that it may be a valuable scaffold for the design of new bioactive molecules. Further research into its biological effects is encouraged to unlock its full potential.

References

An In-depth Technical Guide to the Physical Properties of 1-(3-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-(3-Bromophenyl)-2-methylpropan-1-one. The information is presented to be a valuable resource for professionals in research, development, and quality control. This document includes a summary of its physical characteristics, detailed experimental protocols for property determination, and a logical workflow for the physical characterization of similar chemical entities.

Compound Identification and Overview

IUPAC Name: this compound[1] CAS Number: 2415-93-2 Molecular Formula: C₁₀H₁₁BrO[1]

This compound is an aromatic ketone. The structure consists of a bromophenyl group attached to a carbonyl group, which is further bonded to an isopropyl group. Aromatic ketones are a significant class of compounds in organic chemistry and are often used as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of the physical properties of this compound is essential for its handling, application in synthetic procedures, and for ensuring its purity.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound based on available data. It is important to note that some of these values are predicted through computational models.

PropertyValueSource
Molecular Weight 227.10 g/mol [1]
Boiling Point 279.9 ± 23.0 °C (Predicted)
Density 1.331 ± 0.06 g/cm³ (Predicted)
Appearance Colorless to light yellow liquid
Storage Temperature Room Temperature, Sealed in Dry Conditions

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory protocols for determining the key physical properties of a liquid organic compound such as this compound.

3.1. Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property that can indicate the purity of a liquid.[2][3] The capillary method is a common and reliable technique for determining the boiling point of small quantities of a liquid.[2][3][4][5]

Apparatus:

  • Thiele tube or melting point apparatus[2][4]

  • Thermometer[3]

  • Small test tube[5]

  • Capillary tube (sealed at one end)[2]

  • Heating bath (e.g., mineral oil)[3]

  • Rubber band or thread[2]

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[5]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[2]

  • The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[2]

  • The assembly is then submerged in a heating bath, such as a Thiele tube filled with mineral oil, ensuring the top of the sample is below the oil level.[2]

  • The bath is heated gently and evenly.[2]

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued when a steady stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[2] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[2][3]

3.2. Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume and is a characteristic property. The pycnometer method is a precise technique for this measurement.[6]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance (m₁).

  • The pycnometer is then filled with distilled water of a known temperature and weighed again (m₂).

  • The pycnometer is emptied, dried, and then filled with the sample liquid (this compound) at the same temperature and weighed (m₃).

  • The density of the sample liquid (ρ_sample) is calculated using the following formula:

    ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

    where ρ_water is the known density of water at the experimental temperature.

An alternative and simpler method involves using a graduated cylinder and a balance.[7][8][9] A known volume of the liquid is measured in the graduated cylinder, and its mass is determined by weighing the cylinder with and without the liquid.[8] The density is then calculated by dividing the mass of the liquid by its volume.[8]

Workflow for Physical Characterization

The following diagram illustrates a general workflow for the physical characterization of a novel or uncharacterized liquid organic compound.

G cluster_0 Phase 1: Initial Assessment & Purification cluster_1 Phase 2: Physical Property Determination cluster_2 Phase 3: Data Compilation & Reporting A Receive/Synthesize Compound B Visual Inspection (Color, Clarity, Phase) A->B C Purity Analysis (e.g., GC-MS, NMR) B->C D Purification if Necessary (e.g., Distillation) C->D Impure E Determine Boiling Point C->E Pure D->E Re-assess Purity F Determine Density E->F G Measure Refractive Index F->G H Determine Solubility (in various solvents) G->H I Compile Data into Table H->I J Compare with Literature/Predicted Values I->J K Generate Technical Data Sheet J->K

Caption: Workflow for the physical characterization of a liquid organic compound.

Conclusion

This technical guide has provided a detailed summary of the physical properties of this compound, along with standard experimental protocols for their determination. The presented information and methodologies are intended to support researchers and scientists in the effective handling, utilization, and quality assessment of this compound in a laboratory setting. Adherence to standardized procedures is crucial for obtaining accurate and reproducible data, which is fundamental to successful research and development endeavors.

References

An In-depth Technical Guide on 1-(3-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and characterization of 1-(3-Bromophenyl)-2-methylpropan-1-one, a compound of interest in synthetic organic chemistry and drug discovery.

Compound Identification and Properties

This compound, also known as 3'-bromoisobutyrophenone, is an aromatic ketone. Its chemical structure and key molecular data are summarized below.

Data Presentation

IdentifierValueReference
Molecular Formula C10H11BrO[1][2][3][4]
Molecular Weight 227.10 g/mol [1][2][3][4]
IUPAC Name This compound[1]
CAS Number 2415-93-2[1][2][3]
Synonyms 1-bromo-3-isobutyrylbenzene, 3'-Bromo-2-methylpropiophenone[1]
Appearance Colorless to light yellow liquid[5]
Purity (HPLC) 99.19%[5]

Experimental Protocols

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene. This electrophilic aromatic substitution reaction involves the reaction of bromobenzene with isobutyryl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of this compound

This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar aromatic compounds.[1][2][4]

Materials:

  • Bromobenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a dry round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane. Cool the flask to 0°C in an ice bath.

  • Formation of Acylium Ion: Slowly add isobutyryl chloride (1.1 equivalents) dissolved in dry dichloromethane to the stirred suspension of aluminum chloride via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

  • Acylation Reaction: After the addition of isobutyryl chloride is complete, add bromobenzene (1.0 equivalent) dissolved in dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Completion: Once the addition of bromobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes, or until the reaction is complete (monitored by TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the dichloromethane by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to be consistent with the structure of this compound.[5]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound via Friedel-Crafts acylation.

experimental_workflow reagents Reactants (Bromobenzene, Isobutyryl Chloride, AlCl₃, DCM) reaction Friedel-Crafts Acylation (0°C to RT) reagents->reaction 1. Reaction quench Quenching (Ice/HCl) reaction->quench 2. Quench workup Workup (Extraction & Washing) quench->workup 3. Workup purification Purification (Distillation/Chromatography) workup->purification 4. Purification product Final Product 1-(3-Bromophenyl)-2- methylpropan-1-one purification->product 5. Isolation

References

Technical Guide: Solubility of 1-(3-Bromophenyl)-2-methylpropan-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the solubility characteristics of 1-(3-Bromophenyl)-2-methylpropan-1-one. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility in organic solvents and furnishes detailed experimental protocols for its determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to assess the solubility of this compound for a range of applications.

Introduction to this compound

This compound is an organic compound with the chemical formula C10H11BrO.[1][2][3][4] Its structure, featuring a bromophenyl group and a ketone, suggests it is a relatively non-polar molecule. The molecular weight of this compound is approximately 227.10 g/mol .[2][3][5] Understanding its solubility is crucial for a variety of applications, including as a building block in organic synthesis and as an intermediate in the pharmaceutical industry. The "like dissolves like" principle suggests that this compound will exhibit greater solubility in non-polar organic solvents as opposed to polar solvents like water.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its solubility behavior.

PropertyValueSource
Molecular Formula C10H11BrO[1][2][3][4]
Molecular Weight 227.10 g/mol [2][3][5]
CAS Number 2415-93-2[1][5]
IUPAC Name This compound[5]

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

The solubility of an organic compound can be determined through various methods. The choice of method often depends on the required accuracy and the available equipment.

4.1. Shake-Flask Method

This traditional and widely used method involves creating a saturated solution of the compound and then determining its concentration.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask or vial.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the solid and liquid phases.

  • Sampling: Carefully extract a known volume of the clear, saturated supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying organic compounds.[6] A calibration curve must first be generated using solutions of known concentrations.

    • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

    • Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue.

4.2. "Excess Solvent" Method

In this approach, the solvent is incrementally added to a known mass of the solute until complete dissolution is observed.[6]

Methodology:

  • Initial Setup: Place a precisely weighed amount of this compound into a test tube or vial.

  • Solvent Addition: Gradually add the organic solvent in small, measured volumes.[7]

  • Dissolution: After each addition, vigorously shake or stir the mixture until the solid is completely dissolved.[7] The temperature should be kept constant.

  • Endpoint Determination: The point at which the last solid particle dissolves is the endpoint.

  • Calculation: The total volume of solvent required to dissolve the initial mass of the compound is used to calculate the solubility.[7]

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.[8]

  • Polarity: The principle of "like dissolves like" is paramount. The non-polar nature of this compound suggests higher solubility in non-polar solvents (e.g., hexane, toluene) and lower solubility in polar solvents (e.g., ethanol, methanol).[8]

  • Molecular Size: Larger molecules can sometimes be more difficult for solvent molecules to surround and dissolve.[8]

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of an organic compound like this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Quantitative Measurement cluster_2 Phase 3: Data Analysis A Define Compound (this compound) B Select Organic Solvents (Varying polarities) A->B C Qualitative Solubility Test (e.g., add a few mg to 1 mL solvent) B->C D Choose Method (e.g., Shake-Flask, Excess Solvent) C->D E Prepare Saturated Solution or Titrate with Solvent D->E F Equilibrate at Constant Temperature E->F G Separate Phases (if necessary) F->G H Quantify Solute Concentration (e.g., HPLC, UV-Vis) G->H I Calculate Solubility (e.g., g/L, mol/L) H->I J Tabulate and Compare Data for different solvents I->J

Caption: Workflow for Determining Organic Compound Solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, this guide provides the theoretical framework and detailed experimental protocols necessary for its determination. By following the outlined methodologies, researchers can generate reliable solubility data to support their work in drug development and organic synthesis. The provided workflow offers a systematic approach to solubility assessment.

References

Navigating the Synthesis of 1-(3-Bromophenyl)-2-methylpropan-1-one: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the safe handling and potential hazards of 1-(3-Bromophenyl)-2-methylpropan-1-one. The information presented herein is a synthesis of available safety data to ensure the well-being of laboratory personnel and the integrity of research.

Chemical Identification and Properties

IdentifierValue
Chemical Name This compound
CAS Number 2415-93-2[1][2][3]
Molecular Formula C₁₀H₁₁BrO[1][2][3][4]
Molecular Weight 227.10 g/mol [1][2][3]
Synonyms 1-bromo-3-isobutyrylbenzene, 3'-Bromo-2-methylpropiophenone[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following tables summarize its classification and associated hazard statements.

GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, Oral4[1]
Skin Corrosion/Irritation2[1]
Serious Eye Damage/Eye Irritation2A[1]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3[1]

GHS Pictograms and Signal Word

PictogramSignal Word
Warning [1]

Hazard Statements (H-Statements)

CodeStatement
H302Harmful if swallowed[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]

Precautionary Measures and Handling

Adherence to the following precautionary statements is crucial to minimize risk when handling this compound.

Precautionary Statements (P-Statements)

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1][5][6]
P264Wash skin thoroughly after handling.[1][6][7]
P270Do not eat, drink or smoke when using this product.[7]
P271Use only outdoors or in a well-ventilated area.[1][5][6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][5][6]
P301+P317IF SWALLOWED: Get medical help.
P302+P352IF ON SKIN: Wash with plenty of water.[1][5][6]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][5][6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6][7]
P319Get medical help if you feel unwell.[1][5]
P332+P317If skin irritation occurs: Get medical help.[5]
P337+P317If eye irritation persists: Get medical help.
P362+P364Take off contaminated clothing and wash it before reuse.[1][5]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[1][5][6]
P405Store locked up.[1][5][6]
P501Dispose of contents/container to an approved waste disposal plant.[1][6]

Experimental Protocols: Safety and Handling Workflow

While specific experimental protocols for toxicological studies of this compound are not publicly available, a generalized workflow for safe handling and risk mitigation is essential.

cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures cluster_3 Emergency Procedures A Review Safety Data Sheet (SDS) B Identify GHS Hazards: - Acute Oral Toxicity - Skin Irritation - Eye Irritation - Respiratory Irritation A->B C Evaluate Exposure Potential: - Inhalation - Dermal Contact - Ingestion - Eye Contact B->C D Assess Severity of Potential Harm C->D E Engineering Controls: - Chemical Fume Hood D->E F Personal Protective Equipment (PPE): - Safety Goggles - Chemical-Resistant Gloves - Lab Coat E->F G Administrative Controls: - Standard Operating Procedures (SOPs) - Training F->G H First Aid Measures: - Inhalation: Fresh Air - Skin: Wash with Water - Eyes: Rinse with Water - Ingestion: Seek Medical Attention G->H I Spill Response: - Evacuate Area - Use Absorbent Material - Dispose as Hazardous Waste H->I

Figure 1. Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

PPE TypeSpecificationPurpose
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.[8]Protects eyes from splashes and vapors.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[8]Protects skin from absorption.[8]
Body Protection Flame-resistant lab coat, fully buttoned.[8]Protects against splashes and potential fire hazards.[8]
Respiratory Protection NIOSH-approved respirator.Required if engineering controls like a fume hood are insufficient or in case of emergency.[8]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Storage and Disposal

Proper storage and disposal are essential to maintain chemical stability and environmental safety.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10] Keep containers tightly closed.[5][10] Some suppliers recommend storage at -20°C.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[10]

Accidental Release Measures

In case of a spill, the following procedures should be followed:

  • Evacuate Personnel: Keep unnecessary personnel away from the spill area.[10]

  • Ensure Ventilation: Use adequate ventilation.[10]

  • Personal Protection: Wear appropriate personal protective equipment as described in Section 5.[10]

  • Containment and Cleaning: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[10] Avoid generating dust.[9]

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all personnel handling this chemical are thoroughly trained in its potential hazards and the necessary safety precautions. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

An In-Depth Technical Guide to the Hazards of 3'-Bromo-2-methylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential hazards associated with 3'-Bromo-2-methylpropiophenone (CAS No. 2415-93-2). Due to a lack of specific toxicological studies on this compound, this guide synthesizes available safety data, internationally recognized testing protocols, and structure-activity relationship (SAR) analysis of related compounds to offer a thorough hazard assessment. This document is intended to inform safe handling, risk assessment, and emergency preparedness for professionals working with this chemical.

Chemical Identification and Properties

3'-Bromo-2-methylpropiophenone, systematically named 1-(3-Bromophenyl)-2-methylpropan-1-one, is a halogenated aromatic ketone.

PropertyValueSource
Chemical Name This compound[1]
Synonyms 3'-Bromo-2-methylpropiophenone[1]
CAS Number 2415-93-2[1]
Molecular Formula C₁₀H₁₁BrO[1]
Molecular Weight 227.10 g/mol [1]

Hazard Identification and Classification

Based on notifications to the European Chemicals Agency (ECHA), 3'-Bromo-2-methylpropiophenone is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard ClassHazard CategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: ECHA C&L Notifications Summary[1]

The following diagram illustrates a typical workflow for chemical hazard identification and classification.

Hazard_Identification_Workflow cluster_data_gathering Data Gathering cluster_evaluation Hazard Evaluation cluster_classification Classification & Communication A Literature Search (e.g., PubChem, ECHA) D Assess Physicochemical Properties A->D B Review Safety Data Sheets (SDS) E Evaluate Toxicological Endpoints (In vivo/In vitro) B->E C Analyze Structure-Activity Relationships (SAR) C->E F Identify Hazard Classes (e.g., Acute Toxicity, Irritation) D->F E->F G Assign GHS Categories and Hazard Statements F->G H Generate Hazard Pictograms and Signal Words G->H I Develop Safety Data Sheet and Labels H->I

Figure 1: Hazard Identification Workflow

Toxicological Hazards

While specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for 3'-Bromo-2-methylpropiophenone are not publicly available, the GHS classification indicates a moderate acute toxicity profile.[1] The primary hazards are associated with ingestion, skin and eye contact, and inhalation.

Acute Oral Toxicity

The classification "Acute Toxicity, Oral, Category 4" suggests that this compound is harmful if swallowed.[1] For a substance to be classified in this category, the estimated LD50 value for oral administration in rats is typically between 300 and 2000 mg/kg body weight.

Skin Irritation

3'-Bromo-2-methylpropiophenone is classified as a skin irritant (Category 2).[1] This implies that direct contact can cause inflammation, redness, and discomfort. Prolonged or repeated exposure may lead to more severe dermal reactions.

Eye Irritation

The compound is also classified as causing serious eye irritation (Category 2A).[1] Contact with the eyes is likely to result in significant irritation, pain, and redness, which could be slow to reverse.

Respiratory Irritation

As a respiratory irritant (Specific Target Organ Toxicity - Single Exposure, Category 3), inhalation of dust, mists, or vapors of this compound can irritate the respiratory tract, leading to symptoms such as coughing, shortness of breath, and inflammation of the mucous membranes.[1][2][3]

Structure-Activity Relationship (SAR) Analysis

In the absence of specific toxicological data, a structure-activity relationship (SAR) analysis can provide insights into the potential hazards of 3'-Bromo-2-methylpropiophenone by comparing it to structurally similar compounds.

  • Propiophenone Backbone: The parent compound, propiophenone, has a relatively low order of acute toxicity, with a reported oral LD50 in rats of 4534.9 mg/kg and a dermal LD50 in rabbits of 4530.4 mg/kg.[4] It is considered a mild skin and eye irritant.[4]

  • Bromine Substitution: The presence of a bromine atom on the phenyl ring is known to influence the toxicological profile of aromatic compounds.[5] Halogenation can alter the electronic properties and lipophilicity of a molecule, potentially increasing its reactivity and ability to interact with biological macromolecules.[6][7] For instance, 3'-Bromoacetophenone, a related compound, is also classified as a skin and eye irritant and a potential respiratory irritant.[8][9]

  • α-Methyl Group: The methyl group at the alpha position of the propiophenone chain may also influence its metabolic fate and reactivity.

Based on these structural features, it is plausible that the irritant properties of 3'-Bromo-2-methylpropiophenone are more pronounced than those of the parent propiophenone molecule. The brominated phenyl ring is a common feature in compounds that can cause skin and respiratory irritation.

Experimental Protocols (General)

While specific experimental data for 3'-Bromo-2-methylpropiophenone is not available, the following are summaries of standard OECD guidelines for assessing the hazards identified. These protocols represent the likely methodologies that would be used to generate such data.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.[6][10][11]

  • Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The method aims to classify the substance into a GHS category rather than determining a precise LD50.

  • Animal Model: Typically, rats (usually females) are used.[6]

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single dose of the substance is administered by oral gavage.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5]

    • Body weight is recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

  • Classification: The substance is classified based on the number of mortalities observed at specific dose levels (e.g., 300, 2000 mg/kg).

Acute Dermal Irritation/Corrosion (OECD 404)

This guideline describes a procedure for the assessment of dermal irritation and corrosion.[12][13][14][15][16]

  • Principle: The test substance is applied to the skin of an animal to determine its potential to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Animal Model: The albino rabbit is the preferred species.[14]

  • Procedure:

    • A small area of the animal's fur is clipped.

    • A measured amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin under a gauze patch.[14]

    • The patch is left in place for 4 hours.[14]

    • After removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days if effects persist.

  • Scoring: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[1][17][18][19][20]

  • Principle: The test substance is instilled into the eye of an animal to assess its potential to cause ocular lesions.

  • Animal Model: The albino rabbit is the recommended species.[19]

  • Procedure:

    • A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[1]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[18]

    • Observations are made for effects on the cornea, iris, and conjunctivae.

  • Scoring: Lesions are scored, and the substance is classified based on the severity and reversibility of the observed effects.

Acute Inhalation Toxicity (OECD 403)

This guideline is used to assess the health hazards of a substance upon inhalation.[7][21][22][23][24]

  • Principle: Animals are exposed to the test substance in the form of a gas, vapor, or aerosol for a defined period to determine the concentration that causes mortality (LC50).

  • Animal Model: The rat is the preferred species.[21]

  • Procedure:

    • Animals are placed in an inhalation chamber and exposed to a specific concentration of the test substance, typically for 4 hours.[7][21]

    • Animals are observed for signs of toxicity during and after exposure for up to 14 days.[7]

    • Mortality and clinical signs are recorded.

  • Classification: The LC50 value is calculated and used to classify the substance according to its inhalation toxicity.

First Aid and Emergency Response

The following diagram outlines a general workflow for responding to an exposure incident involving a hazardous chemical like 3'-Bromo-2-methylpropiophenone.

Emergency_Response_Workflow cluster_immediate_actions Immediate Actions cluster_first_aid First Aid Procedures cluster_medical_response Professional Medical Response Start Exposure Incident Occurs A Remove victim from exposure source Start->A B Initiate First Aid based on route of exposure A->B C Inhalation: Move to fresh air. Seek medical attention. B->C Inhalation D Skin Contact: Remove contaminated clothing. Wash skin with soap and water. B->D Skin E Eye Contact: Rinse with water for 15-20 mins. Seek immediate medical attention. B->E Eye F Ingestion: Do NOT induce vomiting. Seek immediate medical attention. B->F Ingestion G Call Emergency Services (Provide SDS) C->G D->G E->G F->G H Transport to Medical Facility G->H I Symptomatic and Supportive Treatment H->I

Figure 2: First Aid and Emergency Response Workflow

Handling and Storage

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust, mist, or vapor. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

3'-Bromo-2-methylpropiophenone (this compound) is a chemical that should be handled with care due to its classification as harmful if swallowed, and as a skin, eye, and respiratory irritant.[1] While specific toxicological data is lacking, the available information and structure-activity relationships suggest that appropriate engineering controls, personal protective equipment, and safe handling practices are essential to minimize the risk of exposure. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.

References

Spectroscopic Profile of 1-(3-Bromophenyl)-2-methylpropan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)-2-methylpropan-1-one is a chemical compound of interest in synthetic chemistry and drug discovery. Its molecular structure, characterized by a brominated phenyl ring attached to an isobutyryl group, presents a unique set of spectroscopic features. This technical guide provides a comprehensive overview of the predicted and characteristic spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed, generalized experimental protocols for the acquisition of such spectra, serving as a practical reference for laboratory work.

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.05t, J=1.8 Hz1HH-2'
~7.85dt, J=7.8, 1.2 Hz1HH-6'
~7.65ddd, J=8.1, 2.1, 1.2 Hz1HH-4'
~7.35t, J=7.8 Hz1HH-5'
~3.45sept, J=6.9 Hz1HCH
~1.20d, J=6.9 Hz6H2 x CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppmAssignment
~204.5C=O
~138.5C-1'
~135.0C-3'
~131.5C-5'
~130.0C-6'
~127.0C-2'
~123.0C-4'
~35.5CH
~19.02 x CH₃
Table 3: Characteristic Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2970-2870Medium-StrongAliphatic C-H Stretch
~1690StrongC=O (Ketone) Stretch
~1590, 1570, 1470Medium-WeakAromatic C=C Stretch
~1100-1000MediumC-Br Stretch
~800-600StrongAromatic C-H Bending (out-of-plane)
Table 4: Characteristic Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
226/228Moderate[M]⁺ (Molecular ion)
183/185High[M - C₃H₇]⁺ (Loss of isopropyl group)
155/157Moderate[M - C₃H₇ - CO]⁺
76Low[C₆H₄]⁺
43Very High[C₃H₇]⁺ (Isopropyl cation)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS).

    • Transfer the solution to a 5 mm NMR tube.[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A larger number of scans is typically required due to the low natural abundance of ¹³C (e.g., 128-1024 scans).

    • A longer relaxation delay may be necessary for quaternary carbons (e.g., 2-5 seconds).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a volatile compound, a direct insertion probe or gas chromatography (GC) can be used.

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Inject the solution into the instrument. For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.

  • Ionization:

    • Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2][3]

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[2][3]

  • Detection:

    • An electron multiplier or other detector counts the ions at each m/z value.

    • The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Report Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Report Comprehensive Spectroscopic Profile Structure_Elucidation->Report Purity_Assessment->Report

Caption: Workflow for the spectroscopic analysis of an organic compound.

References

Commercial Availability and Technical Profile of 1-(3-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a detailed synthesis protocol for the chemical compound 1-(3-Bromophenyl)-2-methylpropan-1-one. Additionally, it explores its potential role as a modulator of cellular signaling pathways, offering insights for its application in research and drug development.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. It is typically offered in research-grade purities. Researchers can procure this compound from vendors specializing in fine chemicals and intermediates.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is presented in the tables below. This data has been compiled from publicly available resources.[1][2]

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound[1]
CAS Number 2415-93-2[1][2]
Molecular Formula C₁₀H₁₁BrO[1][2][3]
Molecular Weight 227.10 g/mol [1]
InChI InChI=1S/C10H11BrO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3[1]
SMILES CC(C)C(=O)C1=CC(=CC=C1)Br[1]

Table 2: Physical and Chemical Properties

PropertyValue
XLogP3 3.4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]
Exact Mass 225.99933 Da[1]
Monoisotopic Mass 225.99933 Da[1]
Topological Polar Surface Area 17.1 Ų
Heavy Atom Count 12[1]
Complexity 165[1]

Table 3: Safety and Hazard Information

Hazard Statement CodeDescription
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Note: This safety information is a summary. Researchers should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.

Synthesis Methodology: Friedel-Crafts Acylation

The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of bromobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[4][5][6] The bulky isobutyryl group favors substitution at the meta position relative to the bromine atom on the benzene ring.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of substituted benzenes.[4][5][6][7][8][9]

Materials:

  • Bromobenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser with a gas trap (e.g., a drying tube with calcium chloride or an outlet to a scrubber)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and an addition funnel. Attach a reflux condenser fitted with a gas trap to the flask. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents relative to the limiting reagent) and anhydrous dichloromethane. Cool the suspension in an ice bath with stirring.

  • Formation of Acylium Ion: Add isobutyryl chloride (1.0 equivalent) to the addition funnel, diluted with a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0-5 °C. The formation of the acylium ion is an exothermic process.

  • Acylation Reaction: After the addition of isobutyryl chloride is complete, add bromobenzene (1.0 to 1.2 equivalents) dropwise via the addition funnel over 30 minutes, keeping the temperature between 0-10 °C.

  • Reaction Progression: Once the addition of bromobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto crushed ice containing a small amount of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Biological Activity and Signaling Pathway Involvement

While specific biological targets for this compound are not extensively documented in publicly available literature, its structural features, particularly the substituted aryl ketone moiety, are present in numerous kinase inhibitors. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[10][11][12][13] Inhibitors of this pathway, such as those targeting MEK or ERK, often contain a core structure that can interact with the ATP-binding pocket of these kinases.[11][14]

Based on this structural analogy, it is hypothesized that this compound could act as a scaffold for the development of inhibitors targeting kinases within the MAPK pathway or other related signaling cascades. The bromophenyl group can engage in halogen bonding or occupy hydrophobic pockets, while the ketone functionality can act as a hydrogen bond acceptor.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and a hypothetical interaction with a key cellular signaling pathway.

G cluster_synthesis Synthesis Workflow Reactants Bromobenzene + Isobutyryl Chloride + AlCl3 in DCM Reaction_Setup Reaction at 0°C to RT Reactants->Reaction_Setup Quenching Quench with Ice/HCl Reaction_Setup->Quenching Workup Aqueous Workup (Extraction & Washes) Quenching->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

G cluster_pathway Hypothetical MAPK Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Compound 1-(3-Bromophenyl)- 2-methylpropan-1-one Compound->MEK Inhibition

Hypothetical inhibition of the MAPK signaling pathway.

References

Unveiling the Potential of 1-(3-Bromophenyl)-2-methylpropan-1-one in Medicinal Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the current understanding of 1-(3-Bromophenyl)-2-methylpropan-1-one and its prospective applications within the realm of medicinal chemistry. Primarily positioned as a chemical intermediate, its role as a foundational scaffold for the synthesis of novel therapeutic agents is an area of emerging interest for researchers and drug development professionals. While direct biological activity data for the core molecule is not extensively documented in peer-reviewed literature, its structural features, particularly the presence of a bromophenyl group, suggest its potential as a precursor for compounds with diverse pharmacological activities.

Core Chemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₁BrO--INVALID-LINK--
Molecular Weight 227.10 g/mol --INVALID-LINK--
CAS Number 2415-93-2--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--

Synthetic Pathways and Derivatives

The primary role of this compound in medicinal chemistry is as a starting material or intermediate in the synthesis of more complex molecules. The bromo-substituent provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities and the construction of extensive chemical libraries for biological screening.

General Synthetic Workflow:

G start This compound reaction Cross-Coupling Reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) start->reaction derivatives Diverse Library of Derivatives reaction->derivatives screening Biological Screening (e.g., Kinase Assays, Cell-based Assays) derivatives->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship Studies) hit->optimization candidate Drug Candidate optimization->candidate G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Derivative Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Inhibitor Derivative of This compound Inactive_Kinase Inactive Kinase Inhibitor->Inactive_Kinase Blocked_Response Blocked Cellular Response Inactive_Kinase->Blocked_Response

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Bromophenyl)-2-methylpropan-1-one from Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 1-(3-Bromophenyl)-2-methylpropan-1-one, a valuable building block in medicinal chemistry and drug development, starting from bromobenzene. The synthetic strategy involves a four-step sequence: the formation of a Grignard reagent, nucleophilic addition to an aldehyde, oxidation of the resulting secondary alcohol, and a regioselective aromatic bromination. This protocol includes detailed experimental procedures, a summary of expected yields and product specifications, and a visual workflow diagram to guide researchers through the synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a meta-substituted bromo-ketone, makes it a versatile precursor for introducing the 3-isobutyrylphenyl moiety into larger molecules. The following protocol outlines a reliable and reproducible method for its preparation from readily available bromobenzene. The chosen synthetic route is designed to ensure high regioselectivity in the final bromination step, which is crucial for the purity of the target compound.

Overall Synthetic Scheme

The synthesis of this compound from bromobenzene is accomplished through the following four-step reaction sequence:

  • Grignard Reaction: Bromobenzene is converted to its corresponding Grignard reagent, phenylmagnesium bromide.

  • Nucleophilic Addition: The Grignard reagent undergoes a nucleophilic addition to isobutyraldehyde to form the secondary alcohol, 1-phenyl-2-methylpropan-1-ol.

  • Oxidation: The secondary alcohol is oxidized to the corresponding ketone, isobutyrophenone.

  • Electrophilic Aromatic Substitution (Bromination): Isobutyrophenone is regioselectively brominated at the meta-position to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Phenylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Iodine crystal (optional, as an activator)

Procedure:

  • All glassware must be oven-dried and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.

  • Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and the solution becomes cloudy and starts to reflux. If the reaction does not start, gentle warming may be required.[1]

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed. The resulting dark grey to brown solution of phenylmagnesium bromide is used directly in the next step.[2]

Step 2: Synthesis of 1-Phenyl-2-methylpropan-1-ol

Materials:

  • Phenylmagnesium bromide solution (from Step 1)

  • Isobutyraldehyde (2-methylpropanal)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Aqueous hydrochloric acid (1 M)

Procedure:

  • Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

  • Prepare a solution of isobutyraldehyde in anhydrous diethyl ether in a dropping funnel.

  • Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenyl-2-methylpropan-1-ol. The product can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Step 3: Synthesis of Isobutyrophenone

Materials:

  • 1-Phenyl-2-methylpropan-1-ol (from Step 2)

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve 1-phenyl-2-methylpropan-1-ol in dry dichloromethane.

  • Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.

  • Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain crude isobutyrophenone. The product can be purified by column chromatography on silica gel or by vacuum distillation.

Step 4: Synthesis of this compound

Materials:

  • Isobutyrophenone (from Step 3)

  • Aluminum chloride (AlCl₃), anhydrous

  • Bromine (Br₂)

  • Carbon disulfide (CS₂) or other suitable solvent

  • Concentrated hydrochloric acid

  • Ice

  • Diethyl ether

  • Aqueous sodium bicarbonate solution

Procedure:

  • In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap, place anhydrous aluminum chloride and isobutyrophenone.

  • Heat the mixture on a steam bath to form a molten complex.

  • Cool the mixture and add carbon disulfide as a solvent.

  • Add bromine dropwise to the well-stirred mixture over a period of 30-40 minutes.[3]

  • After the addition is complete, heat the mixture on a steam bath until the evolution of hydrogen bromide ceases.[3]

  • Decompose the reaction complex by carefully adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid.[3]

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water, 5% aqueous sodium bicarbonate solution, and finally with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • The crude this compound is purified by vacuum distillation to yield a colorless oil.[3]

Data Presentation

The following table summarizes the expected outcomes for each step of the synthesis. The values are based on typical yields reported in the literature for analogous reactions and may vary depending on the experimental conditions and scale.

StepProductStarting MaterialMolar Mass ( g/mol )Typical Yield (%)Purity (by GC/NMR)Physical State
1Phenylmagnesium BromideBromobenzene181.31>90% (in situ)N/ASolution
21-Phenyl-2-methylpropan-1-olIsobutyraldehyde150.2280-90%>95%Liquid
3Isobutyrophenone1-Phenyl-2-methylpropan-1-ol148.2085-95%>98%Liquid
4This compoundIsobutyrophenone227.1070-80%>98%Liquid

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound from bromobenzene.

SynthesisWorkflow Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard Step 1: Grignard Reaction Mg_Ether Mg, Anhydrous Ether Mg_Ether->Grignard Alcohol 1-Phenyl-2-methylpropan-1-ol Grignard->Alcohol Step 2: Nucleophilic Addition Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Alcohol Ketone Isobutyrophenone Alcohol->Ketone Step 3: Oxidation Oxidation Oxidation (PCC) Oxidation->Ketone FinalProduct 1-(3-Bromophenyl)-2- methylpropan-1-one Ketone->FinalProduct Step 4: Bromination Bromination Br₂, AlCl₃ Bromination->FinalProduct

Caption: Synthetic workflow for this compound.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Use only anhydrous ether from a freshly opened container and avoid open flames.

  • Grignard Reagents: Grignard reagents are highly reactive and react violently with water and protic solvents. Ensure all glassware and reagents are scrupulously dry.

  • Bromine: Bromine is highly corrosive, toxic, and causes severe burns. Handle with extreme care in a fume hood and have a sodium thiosulfate solution available for quenching spills.

  • Aluminum Chloride: Aluminum chloride is a corrosive solid that reacts violently with water, releasing HCl gas. Handle in a dry environment.

  • PCC: Pyridinium chlorochromate is a toxic and carcinogenic chromium (VI) compound. Handle with appropriate care and dispose of chromium waste according to institutional guidelines.

Conclusion

The described four-step synthesis provides a robust and efficient pathway for the preparation of this compound from bromobenzene. The key to this synthesis is the strategic delay of the bromination step until after the formation of the ketone, which directs the electrophilic substitution to the desired meta-position. This protocol is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations. The final product is obtained in good yield and high purity, making it suitable for subsequent applications in pharmaceutical and materials science research.

References

Application Notes: Synthesis of Tertiary Alcohols via Grignard Reaction with 1-(3-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1-(3-Bromophenyl)-2-methylpropan-1-one in Grignard reactions to synthesize a variety of tertiary alcohols. This ketone is a valuable starting material, particularly in the fields of medicinal chemistry and drug development, where the resulting tertiary alcohol scaffolds can serve as key intermediates for more complex molecular architectures. The presence of the bromophenyl moiety offers a versatile handle for subsequent cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs.

Reaction Principle

The Grignard reaction is a powerful and well-established method for forming carbon-carbon bonds. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone. In the case of this compound, this reaction leads to the formation of a tertiary alcohol upon acidic workup of the intermediate magnesium alkoxide. The general transformation is illustrated below.

Quantitative Data Summary

The following table summarizes the expected outcomes for the Grignard reaction of this compound with various common Grignard reagents under standardized laboratory conditions. These values are representative and may be optimized for higher yields.

Grignard ReagentProduct NameMolar Ratio (Ketone:Reagent)Reaction Time (hours)Temperature (°C)Expected Yield (%)
Methylmagnesium Bromide1-(3-Bromophenyl)-2,2-dimethylpropan-1-ol1 : 1.220 to RT~92
Ethylmagnesium Bromide1-(3-Bromophenyl)-2-methylpropan-1-ol1 : 1.220 to RT~89
Phenylmagnesium Bromide1-(3-Bromophenyl)-2-methyl-1-phenylpropan-1-ol1 : 1.530 to RT~85

Detailed Experimental Protocols

General Safety and Handling Precautions: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried in an oven (≥120°C) or by flame-drying under vacuum prior to use. Anhydrous solvents are critical for the success of the reaction. Appropriate personal protective equipment (safety goggles, flame-resistant lab coat, and gloves) must be worn at all times.

Protocol 1: Synthesis of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-ol

This protocol details the reaction of this compound with methylmagnesium bromide.

Materials:

  • This compound (e.g., 1.00 g, 4.40 mmol)

  • Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether, 1.76 mL, 5.28 mmol)

  • Anhydrous diethyl ether or tetrahydrofuran (THF) (20 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septum

  • Nitrogen or argon gas inlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Place this compound in a dry round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert gas.

  • Dissolution: Add anhydrous diethyl ether or THF (20 mL) via syringe and stir until the ketone is fully dissolved.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Grignard Reagent Addition: Slowly add the methylmagnesium bromide solution dropwise via syringe over 15 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the pure tertiary alcohol.

Visualizations

G1 ketone This compound intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Addition grignard R-MgX grignard->intermediate product Tertiary Alcohol intermediate->product Protonation acid Aqueous Acid Workup acid->product

Caption: Grignard reaction signaling pathway.

G2 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Establish Inert Atmosphere B Dissolve Ketone in Anhydrous Solvent A->B C Cool to 0°C B->C D Slowly Add Grignard Reagent C->D E Warm to Room Temperature & Stir D->E F Quench with Saturated NH4Cl E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify via Column Chromatography H->I

Caption: General experimental workflow.

Application Notes and Protocols: 1-(3-Bromophenyl)-2-methylpropan-1-one as a Versatile Precursor for the Synthesis of a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-(3-bromophenyl)-2-methylpropan-1-one as a key starting material in the synthesis of a novel, hypothetical Active Pharmaceutical Ingredient (API), designated as "Kinhibitor-789." This potent and selective kinase inhibitor has been designed for preclinical evaluation in oncology research. The following sections outline the synthetic pathway, experimental procedures, and a proposed mechanism of action.

Introduction

This compound is a readily available building block that offers significant synthetic utility for the generation of diverse molecular scaffolds in drug discovery. The presence of the bromine atom on the phenyl ring provides a reactive handle for various cross-coupling reactions, while the ketone functionality can be readily transformed into other functional groups. This application note details a robust and efficient multi-step synthesis of Kinhibitor-789, a novel pyridinyl-imidazole based kinase inhibitor, starting from this versatile precursor.

Synthetic Pathway Overview

The synthesis of Kinhibitor-789 from this compound is a four-step process. The initial ketone is first reduced to the corresponding alcohol. This is followed by a Suzuki coupling reaction to introduce a pyridine moiety, a common feature in many kinase inhibitors. The subsequent oxidation of the alcohol to a carboxylic acid, followed by an amidation reaction to form the final imidazole-containing API, completes the synthesis.

G cluster_0 Synthetic Workflow for Kinhibitor-789 Start This compound Step1 Reduction Start->Step1 Intermediate1 1-(3-Bromophenyl)-2-methylpropan-1-ol Step1->Intermediate1 Step2 Suzuki Coupling Intermediate1->Step2 Intermediate2 2-Methyl-1-(3-(pyridin-4-yl)phenyl)propan-1-ol Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Intermediate3 2-Methyl-1-(3-(pyridin-4-yl)phenyl)propanoic acid Step3->Intermediate3 Step4 Amidation Intermediate3->Step4 End Kinhibitor-789 Step4->End G cluster_1 Proposed HK1 Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor HK1 Hypothetical Kinase 1 (HK1) Receptor->HK1 Substrate Downstream Substrate HK1->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Kinhibitor789 Kinhibitor-789 Kinhibitor789->HK1 Inhibition

Application Notes and Protocols for Suzuki Coupling Reactions with 1-(3-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[2][3] These attributes make it particularly valuable in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[4]

This document provides detailed application notes and protocols for the Suzuki coupling of 1-(3-Bromophenyl)-2-methylpropan-1-one with various arylboronic acids. The resulting 1-(biphenyl-3-yl)-2-methylpropan-1-one derivatives are of significant interest as building blocks in medicinal chemistry and materials science. The isobutyryl group introduces steric hindrance, which can present challenges in achieving high reaction efficiency. Therefore, careful optimization of catalysts, ligands, and reaction conditions is crucial for successful coupling.

Applications of 1-(Biphenyl-3-yl)-2-methylpropan-1-one Derivatives

The biphenyl moiety is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents.[5] The derivatives synthesized from this compound can serve as key intermediates for novel compounds with potential applications as:

  • Anti-inflammatory and Analgesic Agents: The biphenyl structure is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs).[6]

  • Anticancer Agents: Numerous compounds containing substituted biphenyl motifs have demonstrated cytotoxic activity against various cancer cell lines.

  • Antiviral and Antimicrobial Agents: The biphenyl scaffold can be functionalized to interact with viral or bacterial targets.

  • Liquid Crystals and Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are widely used in materials science for their unique photophysical properties.[7]

Experimental Protocols

The following protocols are representative methods for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard method suitable for a range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Toluene/Ethanol/Water (e.g., 4:1:1 mixture) or 1,4-Dioxane/Water (e.g., 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add the degassed solvent system (e.g., 10 mL of Toluene/Ethanol/Water 4:1:1).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for sterically hindered substrates.

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vessel.

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), the base (1.0 mmol), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%).

  • Add the degassed solvent (e.g., 5 mL of DMF/Water 4:1).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of a close analog, 3-bromoacetophenone, with various arylboronic acids, as reported in the literature.[8] These results can serve as a guideline for expected yields with this compound, though optimization may lead to different outcomes.

EntryArylboronic AcidCatalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)[8]
1Phenylboronic acidNano-Pd (0.1)K₂CO₃ (2.0)DMF/H₂O (3:2)402.595
24-Methylphenylboronic acidNano-Pd (0.1)K₂CO₃ (2.0)DMF/H₂O (3:2)403.092
34-Methoxyphenylboronic acidNano-Pd (0.1)K₂CO₃ (2.0)DMF/H₂O (3:2)402.596
44-Nitrophenylboronic acidNano-Pd (0.1)K₂CO₃ (2.0)DMF/H₂O (3:2)401.599

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (this compound) Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)₂ (Arylboronic Acid) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst start->reagents setup Reaction Setup: Inert Atmosphere, Add Solvent reagents->setup reaction Heating & Stirring (Conventional or Microwave) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

References

Application Notes and Protocols for Nucleophilic Substitution on 1-(3-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed experimental protocol for the synthesis of 1-(3-aminophenyl)-2-methylpropan-1-one via a nucleophilic substitution reaction on 1-(3-bromophenyl)-2-methylpropan-1-one. The described method utilizes the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that is highly efficient for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This protocol is specifically tailored for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for synthesizing aryl amines from aryl halides. The document includes a comprehensive experimental procedure, a summary of reaction parameters, and visualizations of the experimental workflow and the catalytic cycle.

Introduction

Aryl amines are ubiquitous structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile methods for their synthesis is a cornerstone of modern organic chemistry. The Buchwald-Hartwig amination has emerged as a powerful tool for constructing C-N bonds, largely replacing harsher, traditional methods like the Goldberg reaction or standard nucleophilic aromatic substitution (SNAr), which often require activated substrates or severe reaction conditions.[2][4][5]

This protocol focuses on the amination of this compound, an aryl ketone, using an ammonia equivalent. The presence of an enolizable ketone functionality requires careful selection of reaction conditions, particularly the base, to avoid side reactions.[6] This method employs a palladium catalyst with a specialized phosphine ligand to facilitate the coupling of an aryl bromide with an amine nucleophile under relatively mild conditions.[7]

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[2][8]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the product, 1-(3-aminophenyl)-2-methylpropan-1-one, is eliminated from the palladium complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][8]

Experimental Protocol

This section details the procedure for the palladium-catalyzed amination of this compound using ammonium sulfate as the ammonia source.[9]

3.1 Materials and Reagents

  • This compound (Substrate)

  • Palladium(II) Acetate (Pd(OAc)₂) (Catalyst Precursor)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (Ligand)

  • Sodium tert-butoxide (NaOtBu) (Base)

  • Ammonium Sulfate ((NH₄)₂SO₄) (Ammonia Source)[9][10]

  • Toluene (Anhydrous) (Solvent)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Standard glassware for work-up and purification

3.2 Equipment

  • Magnetic stir plate with heating capabilities

  • Inert atmosphere system (Argon or Nitrogen line with manifold)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

  • NMR spectrometer and/or GC-MS for product characterization

3.3 Reaction Setup and Procedure

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 227.1 mg), ammonium sulfate (1.5 mmol, 198.2 mg), and sodium tert-butoxide (2.2 mmol, 211.5 mg).

  • Catalyst Loading: In a separate vial, quickly weigh and add palladium(II) acetate (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19.1 mg). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking a small aliquot from the reaction mixture.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of diatomaceous earth to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(3-aminophenyl)-2-methylpropan-1-one.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative data for the optimization of this transformation on a generic aryl bromide substrate, illustrating the impact of various parameters on the reaction yield.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)NaOtBu (2.2)Toluene1002465
2Pd₂(dba)₃ (1)BINAP (3)Cs₂CO₃ (2.0)Dioxane1101885
3Pd(OAc)₂ (2)XPhos (4)NaOtBu (2.2)Toluene1001292
4Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)t-AmylOH1001688

Table 1: Optimization of Buchwald-Hartwig Amination Conditions. Data is representative for a typical aryl bromide substrate and illustrates general trends.

Visualizations

5.1 Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of 1-(3-aminophenyl)-2-methylpropan-1-one.

experimental_workflow setup Reaction Setup (Substrate, Base, Catalyst, Ligand) inert Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir (100 °C, 12-24h) solvent->reaction workup Aqueous Work-up (Extraction and Washing) reaction->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze

Figure 1. Experimental workflow diagram.

5.2 Buchwald-Hartwig Catalytic Cycle

This diagram outlines the key mechanistic steps of the palladium-catalyzed amination reaction.

catalytic_cycle pd0 Pd(0)L₂ Active Catalyst oa_complex L₂Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex + Ar-Br amido_complex L₂Pd(II)(Ar)(NHR') Amido Complex oa_complex->amido_complex + H₂NR' - HBr amido_complex->pd0 - Ar-NHR' oa_label re_label deprotonation_label

Figure 2. Buchwald-Hartwig amination catalytic cycle.

Conclusion

The protocol described provides a robust and high-yielding method for the nucleophilic amination of this compound. The use of a modern palladium-phosphine catalyst system allows for the efficient formation of the corresponding aniline derivative under conditions that tolerate the enolizable ketone moiety. This application note serves as a valuable resource for scientists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(3-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two primary synthetic routes for the large-scale production of 1-(3-Bromophenyl)-2-methylpropan-1-one, a key intermediate in pharmaceutical synthesis. The protocols are based on established chemical principles and analogous reactions, offering robust and scalable methods.

Compound Information

PropertyValue
IUPAC Name This compound
Synonyms 3'-Bromo-2-methylpropiophenone, 1-bromo-3-isobutyrylbenzene
CAS Number 2415-93-2
Molecular Formula C₁₀H₁₁BrO
Molecular Weight 227.10 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 91-93 °C (literature)
Density 1.017 g/mL at 25 °C (literature for isobutyryl chloride)[1][2]

Safety and Handling

Warning: This synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Bromobenzene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Isobutyryl chloride: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts violently with water.[2][3]

  • Aluminum chloride (anhydrous): Causes severe skin burns and eye damage. Reacts violently with water.

  • Diethyl ether & Tetrahydrofuran (THF): Highly flammable liquids and vapors. May form explosive peroxides.

  • Grignard reagents: Highly flammable and react violently with water and protic solvents.

  • Oxidizing agents (e.g., PCC, Swern reagents): Toxic and may be corrosive. Handle with care.

Synthetic Strategies

Two primary and scalable synthetic routes are detailed:

  • Friedel-Crafts Acylation: A direct and efficient one-step synthesis.

  • Grignard Reaction followed by Oxidation: A two-step approach offering an alternative pathway.

Route 1: Friedel-Crafts Acylation

This method involves the electrophilic acylation of bromobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.[4] This is a well-established and scalable reaction for the synthesis of aryl ketones.

Experimental Protocol

Materials:

  • Bromobenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Large, three-necked round-bottom flask with mechanical stirrer, dropping funnel, and reflux condenser

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.2 equivalents).

  • Addition of Reactants: Add anhydrous dichloromethane to the flask, followed by the slow addition of bromobenzene (1.0 equivalent) with stirring. Cool the mixture to 0-5 °C in an ice bath.

  • Acylation: Add isobutyryl chloride (1.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux (approx. 40 °C for DCM) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture in an ice bath and slowly and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash successively with water, 5% sodium hydroxide solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Quantitative Data (Analogous Reaction)
ReactantMolar RatioYield (p-Bromoacetophenone)PurityReference
Bromobenzene1.0~70%>95%[5]
Acetyl chloride1.04
Aluminum chloride1.2

Note: The yield for the target synthesis is expected to be in a similar range but should be determined experimentally.

Workflow Diagram

Friedel_Crafts_Workflow reagents Bromobenzene, Isobutyryl Chloride, Anhydrous AlCl₃, Anhydrous DCM reaction Reaction at 0-5°C, then reflux reagents->reaction 1. Mix & Cool workup Quench with HCl/ice reaction->workup 2. Complete Reaction extraction Extract with DCM workup->extraction 3. Quench washing Wash with H₂O, NaOH, Brine extraction->washing 4. Separate Layers drying Dry over MgSO₄ washing->drying 5. Neutralize & Wash concentration Concentrate in vacuo drying->concentration 6. Remove Water purification Vacuum Distillation concentration->purification 7. Remove Solvent product 1-(3-Bromophenyl)- 2-methylpropan-1-one purification->product 8. Isolate Product

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Route 2: Grignard Reaction and Subsequent Oxidation

This two-step route first involves the formation of a Grignard reagent from 3-bromotoluene, which then reacts with isobutyraldehyde to form the secondary alcohol, 1-(3-bromophenyl)-2-methylpropan-1-ol.[6] The alcohol is then oxidized to the target ketone. This route is advantageous when the Friedel-Crafts acylation is not feasible due to substrate limitations.

Step 1: Grignard Reaction to form 1-(3-Bromophenyl)-2-methylpropan-1-ol

Materials:

  • 3-Bromotoluene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • Isobutyraldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Equipment:

  • Dry, three-necked round-bottom flask with mechanical stirrer, dropping funnel, and reflux condenser

  • Ice bath

  • Separatory funnel

Procedure:

  • Grignard Reagent Formation: In a dry, three-necked flask equipped with a stirrer, condenser, and dropping funnel, place magnesium turnings (1.1 equivalents) and a small crystal of iodine. Add a small amount of anhydrous diethyl ether or THF.

  • Initiation: Add a small portion of a solution of 3-bromotoluene (1.0 equivalent) in anhydrous ether/THF from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gentle warming may be required.

  • Addition: Once the reaction has started, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Aldehyde: After the addition is complete, cool the Grignard reagent to 0 °C. Add a solution of isobutyraldehyde (1.0 equivalent) in anhydrous ether/THF dropwise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, stir for an additional hour at room temperature. Cool the mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alcohol. The crude 1-(3-bromophenyl)-2-methylpropan-1-ol may be used in the next step without further purification or can be purified by column chromatography.

Step 2: Oxidation of 1-(3-Bromophenyl)-2-methylpropan-1-ol

Several methods can be employed for the oxidation of the secondary alcohol to the ketone.[7] A common and scalable method is using pyridinium chlorochromate (PCC).

Materials:

  • 1-(3-Bromophenyl)-2-methylpropan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel or Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous dichloromethane.

  • Addition of Alcohol: To this suspension, add a solution of 1-(3-bromophenyl)-2-methylpropan-1-ol (1.0 equivalent) in anhydrous DCM.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

  • Purification: Concentrate the filtrate and purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Quantitative Data (Typical for Alcohol Oxidation)
Oxidation MethodTypical Yield (%)Key Advantages
PCC Oxidation80-95Readily available, reliable
Swern Oxidation85-98Mild conditions, high yields
Dess-Martin Periodinane90-98Very mild, avoids heavy metals

Workflow Diagram

Grignard_Oxidation_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation grignard_reagents 3-Bromotoluene, Mg, Anhydrous Ether/THF grignard_formation Formation of 3-Bromophenyl- magnesium bromide grignard_reagents->grignard_formation aldehyde_addition Reaction with Isobutyraldehyde grignard_formation->aldehyde_addition grignard_workup Quench with NH₄Cl aldehyde_addition->grignard_workup alcohol_intermediate 1-(3-Bromophenyl)- 2-methylpropan-1-ol grignard_workup->alcohol_intermediate oxidation_reagents PCC, Anhydrous DCM alcohol_intermediate->oxidation_reagents To Oxidation oxidation_reaction Oxidation at Room Temperature oxidation_reagents->oxidation_reaction oxidation_workup Filtration through Silica/Celite® oxidation_reaction->oxidation_workup purification Vacuum Distillation/ Column Chromatography oxidation_workup->purification final_product 1-(3-Bromophenyl)- 2-methylpropan-1-one purification->final_product

Caption: Workflow for the Grignard Reaction and Subsequent Oxidation.

Characterization Data (Predicted)

The following are predicted NMR chemical shifts based on analogous structures. Actual experimental data should be obtained for confirmation.

¹H NMR (CDCl₃, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.10s1HAr-H (ortho to C=O, para to Br)
~ 7.85d1HAr-H (ortho to C=O)
~ 7.65d1HAr-H (ortho to Br)
~ 7.35t1HAr-H (meta to both)
~ 3.50sept1H-CH(CH₃)₂
~ 1.20d6H-CH(CH₃)₂
¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (ppm)Assignment
~ 203C=O
~ 138Ar-C (ipso to C=O)
~ 135Ar-CH
~ 131Ar-CH
~ 129Ar-CH
~ 127Ar-CH
~ 123Ar-C (ipso to Br)
~ 35-CH(CH₃)₂
~ 19-CH(CH₃)₂

Logical Relationship of Synthetic Routes

logical_relationship cluster_friedel Route 1: Friedel-Crafts Acylation cluster_grignard Route 2: Grignard Reaction start Starting Materials: - Bromobenzene - Isobutyryl Chloride - 3-Bromotoluene - Isobutyraldehyde fc_reaction One-step acylation start->fc_reaction Utilizes Bromobenzene & Isobutyryl Chloride grignard_step Grignard reaction to form alcohol start->grignard_step Utilizes 3-Bromotoluene & Isobutyraldehyde target Target Molecule: This compound fc_reaction->target Direct Synthesis oxidation_step Oxidation of alcohol to ketone grignard_step->oxidation_step oxidation_step->target Two-step Synthesis

Caption: Comparison of the two synthetic routes to the target molecule.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers engaged in the synthesis of 1-(3-Bromophenyl)-2-methylpropan-1-one. The primary synthetic route discussed is the Friedel-Crafts acylation of bromobenzene with isobutyryl chloride, a common but challenging method for obtaining the meta-substituted product.

Troubleshooting Guide

This section addresses specific issues that can lead to poor outcomes during the synthesis.

Question: Why is the overall reaction yield consistently low or non-existent?

Answer: Low or no product formation in a Friedel-Crafts acylation can stem from several factors, primarily related to reagent quality and reaction conditions.

  • Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any contamination with water will deactivate it, halting the reaction.

    • Solution: Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware is oven-dried or flame-dried immediately before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Deactivated Substrate: The bromine atom on bromobenzene is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, making the reaction inherently slower than with benzene.[2][3]

    • Solution: More forcing conditions may be required, such as slightly elevated temperatures or longer reaction times. However, this must be balanced against the risk of side reactions.

  • Poor Reagent Quality: The purity of bromobenzene and isobutyryl chloride is crucial. Contaminants can interfere with the catalyst or introduce competing side reactions.

    • Solution: Purify starting materials if their quality is uncertain. Isobutyryl chloride can be distilled before use.

Question: The main product isolated is the 4-bromo isomer, not the desired 3-bromo isomer. Why is this happening and how can it be fixed?

Answer: This is the most significant challenge for this specific synthesis via Friedel-Crafts acylation of bromobenzene.

  • Underlying Chemistry: The bromo substituent on the benzene ring is an ortho, para director for electrophilic aromatic substitution.[2] This means incoming electrophiles (the isobutyryl group in this case) are electronically directed to the positions ortho (C2, C6) and para (C4) to the bromine. The para position is sterically favored, leading to 1-(4-bromophenyl)-2-methylpropan-1-one as the major product. The desired this compound (meta-isomer) is not the electronically favored product and will only be formed in very small amounts, if at all, through this direct route.

  • Solution: A high-yield synthesis of the meta-isomer requires a different synthetic strategy. Direct acylation of bromobenzene is not a viable route. Alternative approaches include:

    • Starting with a Meta-Directing Group: Begin with a compound that has a strong meta-directing group, perform the acylation, and then convert the directing group to a bromine atom or remove it.

    • Using a Precursor with the Correct Substitution: Start with a commercially available compound that already has the 3-bromo substitution pattern, such as 3-bromobenzoyl chloride or 3-bromobenzoic acid, and introduce the isobutyryl group via an alternative method (e.g., organocuprate chemistry).

Question: Multiple unexpected byproducts are observed during analysis (TLC, GC-MS). What are they and how can their formation be minimized?

Answer: Byproduct formation is often linked to reaction conditions and the inherent reactivity of the intermediates.

  • Polyacylation: While the acyl group added to the ring is deactivating, preventing further acylation of the product molecule, harsh conditions (high temperature, long reaction times) can sometimes lead to side reactions on the starting material.[4]

    • Solution: Maintain controlled temperatures (often starting at 0°C and slowly warming to room temperature) and monitor the reaction by TLC or GC to avoid prolonged reaction times after the starting material is consumed.

  • Rearrangement of the Acylium Ion: The isobutyryl cation is a secondary carbocation and generally does not rearrange under Friedel-Crafts acylation conditions, but impurities in the acyl chloride could lead to other products.[1]

    • Solution: Ensure high purity of the isobutyryl chloride.

Question: The workup and purification process is difficult, resulting in product loss.

Answer: A proper workup is critical for separating the product from the catalyst and unreacted starting materials.

  • Emulsion Formation: During the aqueous quench, emulsions can form, making layer separation difficult.

    • Solution: Pour the reaction mixture slowly onto crushed ice.[2] If emulsions persist, add a saturated brine solution to help break them.

  • Incomplete Catalyst Removal: Residual AlCl₃ can complicate purification.

    • Solution: The workup should include washing the organic layer with a dilute acid (e.g., 1M HCl) to remove aluminum salts, followed by a wash with a weak base (e.g., NaHCO₃ solution) to neutralize any remaining acid, and finally a brine wash.[2]

  • Isomer Separation: If the reaction has produced a mixture of ortho, para, and meta isomers, their similar polarities can make separation by standard column chromatography challenging.

    • Solution: High-performance liquid chromatography (HPLC) or careful optimization of column chromatography conditions (e.g., using a low-polarity solvent system and high-quality silica gel) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedel-Crafts Acylation? The reaction is a classic electrophilic aromatic substitution.[1] First, the Lewis acid (AlCl₃) coordinates to the acyl chloride, facilitating the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of bromobenzene. Finally, a proton is lost from the ring to restore aromaticity, yielding the final ketone product.[5]

Q2: Why must more than one equivalent of AlCl₃ be used in the reaction? The AlCl₃ catalyst not only generates the electrophile but also complexes strongly with the lone pair of electrons on the oxygen of the product ketone.[2] This complexation deactivates the catalyst. Therefore, at least one molar equivalent of AlCl₃ is required relative to the ketone, plus a catalytic amount to drive the reaction. A common practice is to use 1.1 to 1.3 equivalents.

Q3: What are the most common solvents for this reaction? Solvents must be inert to the strong Lewis acid. Dichloromethane (DCM) is a common choice.[2] Other options include carbon disulfide (CS₂) or nitrobenzene, though the latter is often avoided due to its toxicity and higher boiling point.

Q4: What are the primary safety concerns? The reaction evolves hydrogen chloride (HCl) gas, which is corrosive and toxic. It must be performed in a well-ventilated fume hood.[2] Aluminum chloride reacts violently with water and is corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the synthesis.

Table 1: Effect of AlCl₃ Stoichiometry on Yield

Molar Equivalents of AlCl₃ (relative to limiting reagent)Expected Impact on YieldPotential Issues
< 1.0Very low to no yieldInsufficient catalyst to drive the reaction and overcome product complexation.
1.1 - 1.3Optimal rangeGenerally provides the best balance for high conversion.
> 1.5May decrease yieldIncreased potential for side reactions and more difficult workup.

Table 2: Effect of Temperature and Time on Yield & Purity

TemperatureReaction TimeExpected Impact on YieldPotential Impact on Purity
0 °C to RT2 - 6 hoursModerate to good conversion.Generally higher purity, fewer byproducts.
Reflux (e.g., in DCM)1 - 3 hoursHigher conversion rate.Increased risk of side product formation.
Elevated Temperature (>50°C)< 2 hoursMay drive reaction to completion quickly.High risk of degradation and byproduct formation.

Experimental Protocols & Visualizations

Protocol: General Friedel-Crafts Acylation (Illustrative)

Disclaimer: This protocol is for illustrative purposes for the general reaction type. As established, this specific method will primarily yield the undesired 4-bromo isomer.

  • Preparation: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a trap for HCl gas). Maintain an inert atmosphere using nitrogen or argon.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane (DCM) as the solvent. Cool the mixture to 0°C in an ice bath.

  • Addition of Reactants: Add bromobenzene (1.0 equivalent) to the cooled slurry. Separately, charge the dropping funnel with isobutyryl chloride (1.1 equivalents) dissolved in a small amount of dry DCM.

  • Reaction: Add the isobutyryl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel or recrystallization to isolate the product(s).

Visualizations

G Diagram 1: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Assemble Dry Glassware under Inert Atmosphere charge Charge AlCl3, Solvent, and Bromobenzene prep->charge cool Cool to 0 C charge->cool add Add Isobutyryl Chloride Dropwise cool->add react Stir at Room Temp (Monitor by TLC) add->react quench Quench on Ice react->quench extract Separate & Wash Organic Layer quench->extract dry Dry & Evaporate extract->dry purify Purify by Chromatography or Recrystallization dry->purify

Diagram 1: General Experimental Workflow

G Diagram 2: Troubleshooting Logic Flow start Low Yield or Incorrect Product q1 What is the main issue? start->q1 no_rxn No/Low Conversion q1->no_rxn No Reaction wrong_iso Major Product is 4-Bromo Isomer q1->wrong_iso Wrong Isomer impure Multiple Byproducts q1->impure Impure Product check_cat Check Catalyst Activity (Use fresh, anhydrous AlCl3) no_rxn->check_cat check_cond Review Conditions (Time, Temp) no_rxn->check_cond director Issue: Bromo is an Ortho/Para Director wrong_iso->director solution Solution: Change Synthetic Route. (Direct acylation is not viable) director->solution control_temp Use Milder Conditions (Lower Temp, Shorter Time) impure->control_temp

References

preventing polysubstitution in Friedel-Crafts synthesis of bromophenyl ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts synthesis of bromophenyl ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to preventing polysubstitution and other common issues encountered during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am observing significant amounts of di-acylated byproducts in my reaction. How can I prevent this polysubstitution?

A1: While Friedel-Crafts acylation is generally less prone to polysubstitution compared to alkylation, it can still occur under certain conditions. The primary reason for its prevention is that the acyl group introduced onto the aromatic ring is deactivating, making the monosubstituted product less reactive than the starting bromobenzene.[1][2] However, to minimize polysubstitution, you should strictly control the reaction stoichiometry.

  • Stoichiometry Control: Use a 1:1 molar ratio of bromobenzene to the acylating agent (e.g., acetyl chloride or acetic anhydride).[1] A significant excess of the acylating agent can drive the reaction towards di-acylation, especially at elevated temperatures.

  • Catalyst Amount: While a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is often required because it complexes with the product ketone, using a large excess should be avoided.[1][3] Typically, 1.0 to 1.2 equivalents of the catalyst are sufficient.[1]

Q2: My reaction yield is very low. What are the potential causes and how can I improve it?

A2: Low yields in the Friedel-Crafts acylation of bromobenzene can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[4][5] Ensure all glassware is rigorously dried and that the solvent is anhydrous. Use a fresh, unopened container of the catalyst or one that has been stored properly in a desiccator. Clumpy or discolored catalyst is a sign of deactivation.[5]

  • Reaction Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others may require gentle heating to overcome the activation energy.[4] Conversely, excessively high temperatures can lead to decomposition and the formation of colored byproducts.[1] It is advisable to start with conditions reported in the literature for similar substrates and optimize from there.[5]

  • Purity of Reagents: Impurities in the bromobenzene or the acylating agent can interfere with the reaction, leading to side products and lower yields.[4] Ensure the purity of your starting materials.

Q3: I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity for the para product?

A3: The bromine atom in bromobenzene is an ortho, para-directing group.[6] However, the para-isomer is generally favored due to steric hindrance from the bulky bromine atom, which impedes substitution at the ortho position.[6] To enhance the formation of the para-isomer:

  • Lower Reaction Temperature: Performing the reaction at a lower temperature can increase the selectivity for the thermodynamically favored para product.[1]

  • Choice of Solvent: The polarity of the solvent can influence the isomer distribution. Solvents like carbon disulfide (CS₂) or nitrobenzene might offer different selectivity compared to more common solvents like dichloromethane (DCM).[1]

Q4: The workup of my reaction is difficult due to the formation of an emulsion. What is the best way to handle this?

A4: Emulsion formation during the aqueous workup is a common issue.[5] To break the emulsion and facilitate layer separation:

  • Quenching Procedure: Instead of adding water directly to the reaction mixture, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5][7] This helps to hydrolyze the aluminum salts more effectively.

  • Brine Wash: After the initial quench and separation, washing the organic layer with a saturated solution of sodium chloride (brine) can help to break up any remaining emulsion.[5]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Friedel-Crafts acetylation of bromobenzene.

ParameterConditionExpected OutcomeReference
Reactants Bromobenzene, Acetyl Chloride/Acetic AnhydridePrimarily 4-bromoacetophenone, with minor amounts of 2-bromoacetophenone.[6]
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Formation of the acylium ion electrophile.[6][7]
Stoichiometry ~1:1:1.2 (Bromobenzene:Acylating Agent:Catalyst)Minimizes polysubstitution and drives the reaction to completion.[1]
Solvent Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)Provides a suitable reaction medium.[1][6]
Temperature 0°C to 50°CControls reaction rate and selectivity. Lower temperatures favor para-substitution.[1][8]
Reaction Time 1-5 hoursSufficient time for reaction completion, monitored by TLC.[7][8]
Yield ~70% (literature)Good conversion to the desired product.[8]

Experimental Protocols

Protocol: Synthesis of 4-Bromoacetophenone via Friedel-Crafts Acylation

This protocol describes a standard laboratory procedure for the acetylation of bromobenzene.

Materials:

  • Bromobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.[3]

  • Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) and acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.[1] Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid in a beaker with vigorous stirring.[7][8] This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.[7]

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired bromophenyl ketone.[3]

Visualizations

Troubleshooting Workflow for Polysubstitution

TroubleshootingWorkflow start Polysubstitution Observed check_stoichiometry Verify Stoichiometry (Aromatic:Acylating Agent) start->check_stoichiometry is_1_to_1 Ratio ~1:1? check_stoichiometry->is_1_to_1 adjust_stoichiometry Adjust to 1:1 Ratio is_1_to_1->adjust_stoichiometry No check_catalyst Check Catalyst Amount is_1_to_1->check_catalyst Yes adjust_stoichiometry->check_catalyst is_excess_catalyst Large Excess of Catalyst? check_catalyst->is_excess_catalyst adjust_catalyst Reduce Catalyst to ~1.1 equivalents is_excess_catalyst->adjust_catalyst Yes check_temp Review Reaction Temperature is_excess_catalyst->check_temp No adjust_catalyst->check_temp is_high_temp Temperature Too High? check_temp->is_high_temp lower_temp Lower Reaction Temperature is_high_temp->lower_temp Yes end_good Polysubstitution Minimized is_high_temp->end_good No lower_temp->end_good

Caption: Troubleshooting workflow for minimizing polysubstitution in Friedel-Crafts acylation.

Mechanism of Friedel-Crafts Acylation vs. Polysubstitution

ReactionMechanism Bromobenzene Bromobenzene (Reactive) Product Bromophenyl Ketone (Deactivated) Bromobenzene->Product + Acylium Ion Acylium Acylium Ion (Electrophile) DiProduct Di-acylated Product Product_side Bromophenyl Ketone (Deactivated) Product_side->DiProduct + Acylium Ion (Unfavorable) Acylium_side Acylium Ion (Electrophile) Acyl_Chloride Acyl Chloride Acyl_Chloride->Acylium + AlCl3 Acyl_Chloride->Acylium_side + AlCl3 AlCl3 AlCl3

Caption: The deactivating effect of the acyl group prevents further acylation.

References

Technical Support Center: Purification of 1-(3-Bromophenyl)-2-methylpropan-1-one by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of crude 1-(3-Bromophenyl)-2-methylpropan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable type of chromatography for purifying gram-scale quantities of crude this compound?

For gram-scale purification of this compound, flash column chromatography is the most appropriate and commonly used technique.[1][2] It offers a good balance between resolution, speed, and the amount of material that can be processed.[1]

Q2: How do I choose the right solvent system (mobile phase) for the purification?

The ideal solvent system should provide a good separation between your desired product and any impurities. This is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[1][3] A good starting point for non-polar to moderately polar compounds like this is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate.[1][4] The goal is to find a solvent mixture where the desired compound has an Rf value of approximately 0.2-0.4 on the TLC plate.[1][5]

Q3: What are the common impurities I might encounter?

Common impurities can include unreacted starting materials from the synthesis, by-products, and residual solvents. Depending on the synthetic route, potential by-products could include the corresponding alcohol, 1-(3-bromophenyl)-2-methylpropan-1-ol, from over-reduction, or other isomers.

Q4: My compound is not dissolving well for loading onto the column. What should I do?

If your crude product is not readily soluble in the initial mobile phase, you can use a "dry loading" technique. This involves pre-adsorbing your crude mixture onto a small amount of silica gel or Celite by dissolving it in a suitable solvent, adding the adsorbent, and then removing the solvent by rotary evaporation to obtain a free-flowing powder.[6] This powder can then be carefully added to the top of your packed column.[6][7]

Q5: How can I monitor the progress of the purification?

The elution of compounds from the column is monitored by collecting fractions and analyzing them using TLC.[7] Spotting each fraction on a TLC plate and visualizing the spots under UV light or with a suitable stain will show which fractions contain your purified product. Fractions containing the pure compound are then combined.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Compound and Impurities - Inappropriate solvent system (mobile phase).- Column was not packed properly (channeling).- Column was overloaded with crude material.- Optimize the solvent system using TLC to achieve a greater ΔRf between your compound and impurities.- Repack the column carefully, ensuring a uniform and compact bed.[3]- Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly (High Rf) - The mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[4]
Product Elutes Too Slowly or Not at All (Low Rf) - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).[4][6]
Streaking or Tailing of Spots on TLC - The compound may be acidic or basic.- The sample is too concentrated on the TLC plate.- Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds.[1][6]- Dilute the sample before spotting it on the TLC plate.
Cracked or Dry Column Bed - The solvent level dropped below the top of the silica gel.- Always keep the silica gel bed covered with solvent. If the column runs dry, the separation will be compromised, and the column may need to be repacked.[1]
Air Bubbles in the Column - Improper packing of the column.- When preparing a slurry to pack the column, ensure all air bubbles are removed before adding it to the column.[3] A properly packed column should be free of air pockets.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁BrO[8][9][10]
Molecular Weight 227.10 g/mol [8][9]
Appearance Colorless to light yellow liquid[8]
Purity (Typical by HPLC) >99%[8]
CAS Number 2415-93-2[8][9][10]

Table 2: Recommended Starting Conditions for Flash Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 40-63 µm)[1][11]
Mobile Phase (Isocratic) Hexanes:Ethyl Acetate (e.g., 95:5 to 90:10 v/v)
Mobile Phase (Gradient) Start with a low polarity mixture (e.g., 98:2 Hexanes:EtOAc) and gradually increase the ethyl acetate concentration.[4]
Loading Technique Dry loading with silica gel or Celite is recommended if solubility is an issue.[6][7]
Detection UV visualization at 254 nm for TLC analysis.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 9:1 hexanes:ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Visualize the separated spots under a UV lamp at 254 nm. Calculate the Rf value for each spot.

Protocol 2: Flash Column Chromatography Purification
  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.[1][3]

    • Add a small layer of sand (approximately 1-2 cm).[1][7]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.[3]

    • Carefully pour the slurry into the column, avoiding the introduction of air bubbles.[3] Gently tap the column to ensure even packing.[5]

    • Add another layer of sand on top of the silica gel bed.[1]

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through it.[5] The solvent level should not drop below the top layer of sand.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column using a pipette.[3][5]

    • Dry Loading: Pre-adsorb the crude product onto a small amount of silica gel.[5][6] Carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.[7]

    • Begin collecting fractions in test tubes or vials.

    • Monitor the separation by analyzing the collected fractions with TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude this compound tlc_analysis TLC Analysis to Determine Optimal Solvent System crude_product->tlc_analysis pack_column Pack Flash Chromatography Column with Silica Gel tlc_analysis->pack_column load_sample Load Crude Sample (Wet or Dry Loading) pack_column->load_sample elute_column Elute Column with Chosen Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure this compound evaporate_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_separation Separation Issues cluster_elution Elution Problems start Problem with Purification? poor_separation Poor Separation? start->poor_separation elution_speed Incorrect Elution Speed? start->elution_speed overloaded Overloaded Column? poor_separation->overloaded Check wrong_solvent Suboptimal Solvent? overloaded->wrong_solvent No reduce_load Reduce Sample Load overloaded->reduce_load Yes optimize_solvent Optimize Mobile Phase via TLC wrong_solvent->optimize_solvent Yes too_fast Elutes Too Fast? elution_speed->too_fast Check too_slow Elutes Too Slow? too_fast->too_slow No decrease_polarity Decrease Solvent Polarity too_fast->decrease_polarity Yes increase_polarity Increase Solvent Polarity too_slow->increase_polarity Yes

Caption: Troubleshooting decision tree for chromatography purification.

References

troubleshooting failed Grignard reaction with 1-(3-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the Grignard reaction, specifically involving the synthesis with 1-(3-Bromophenyl)-2-methylpropan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of a successful Grignard reaction with this compound?

A successful Grignard reaction involves the formation of a Grignard reagent from an organohalide, which then acts as a nucleophile, attacking an electrophilic carbon, such as the carbonyl carbon of a ketone.[1] In the case of reacting an alkyl or aryl Grignard reagent with this compound, the expected product is a tertiary alcohol. For example, if methylmagnesium bromide is used as the Grignard reagent, the product would be 1-(3-bromophenyl)-2-methylpropan-2-ol.

Q2: Why is my Grignard reaction with this compound not starting?

Failure to initiate a Grignard reaction is a common issue and can be attributed to several factors:

  • Inactive Magnesium Surface: Magnesium metal is often coated with a layer of magnesium oxide, which prevents it from reacting with the organic halide.[2] Activation is necessary to expose a fresh metal surface.[3]

  • Presence of Moisture: Grignard reagents are highly reactive towards protic solvents like water.[4] Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.[1]

  • Poor Quality Reagents: The organic halide must be pure, and the solvent must be anhydrous.

Q3: I am observing a low yield of the desired tertiary alcohol. What are the potential causes?

Low yields can result from several side reactions or suboptimal conditions:

  • Enolization: this compound is a sterically hindered ketone due to the isopropyl group adjacent to the carbonyl.[3][5] Sterically hindered ketones are prone to enolization, where the Grignard reagent acts as a base and abstracts an alpha-proton, leading to the recovery of the starting ketone upon workup.[5]

  • Wurtz Coupling: A significant side reaction can be the coupling of the Grignard reagent with the starting organic halide.[6]

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or an inaccurate concentration of the Grignard reagent.[1]

Q4: My reaction mixture turned dark brown or black during the Grignard reagent formation. Should I be concerned?

A dark brown or black coloration during Grignard reagent formation can indicate the presence of impurities in the magnesium or the organic halide, which can catalyze decomposition.[1] It can also be a result of Wurtz coupling products forming finely divided metal.[1] While a color change is expected, a very dark solution may signify excessive side reactions.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting a failed or low-yielding Grignard reaction with this compound.

Problem Symptom Possible Cause Suggested Solution
Reaction Fails to Initiate No heat evolution, no disappearance of magnesium, no formation of the cloudy Grignard reagent.Magnesium surface is passivated by an oxide layer.Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][4] Gentle heating or sonication can also help initiate the reaction.[3]
Presence of water in the reaction setup.Ensure all glassware is flame-dried or oven-dried immediately before use.[6] Use freshly opened anhydrous solvents or solvents that have been properly dried.[1]
Low Yield of Tertiary Alcohol Starting ketone is recovered after the reaction.Enolization of the sterically hindered ketone.Use a less sterically hindered Grignard reagent. Consider using an organolithium reagent, which is generally more nucleophilic and less basic.[3] Running the reaction at a lower temperature may also favor the addition reaction over enolization.
Significant amount of biphenyl or other coupling byproducts are observed.Wurtz coupling side reaction.Add the organic halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Inaccurate stoichiometry of reactants.If preparing the Grignard reagent in situ, ensure the magnesium is in excess. If using a pre-formed Grignard, titrate it before use to determine the exact concentration.[7]
Formation of Byproducts An unexpected secondary alcohol is detected.Reduction of the ketone.This can occur if the Grignard reagent has a β-hydrogen, which can be transferred to the carbonyl carbon via a six-membered transition state.[5] Using a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide) can avoid this.

Experimental Protocol: Grignard Reaction with this compound

This protocol outlines a general procedure for the reaction of a Grignard reagent with this compound.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Appropriate organohalide (e.g., methyl iodide for forming methylmagnesium iodide)

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Add magnesium turnings to the flask.

    • Add a small crystal of iodine.[8]

    • Add a small portion of the anhydrous solvent.

    • In a separate, dry dropping funnel, prepare a solution of the organohalide in anhydrous solvent.

    • Add a small amount of the organohalide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change (disappearance of the iodine color), gentle refluxing, and the formation of a cloudy solution.[8]

    • Once the reaction has started, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.[1]

    • After the addition is complete, continue stirring until most of the magnesium has been consumed.

  • Reaction with the Ketone:

    • Dissolve this compound in anhydrous solvent in a separate dry dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the ketone solution to the Grignard reagent. A color change and the formation of a precipitate are typically observed.[1]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.[1]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to isolate the desired tertiary alcohol.

Visualizations

Troubleshooting_Workflow start Grignard Reaction Failed or Low Yield check_initiation Did the reaction initiate? (Heat, bubbling, color change) start->check_initiation check_yield Is the yield of tertiary alcohol low? check_initiation->check_yield Yes activate_mg Activate Magnesium: - Add Iodine/1,2-dibromoethane - Gentle heating/sonication check_initiation->activate_mg No check_sm_recovery Is starting ketone recovered? check_yield->check_sm_recovery Yes end Successful Reaction check_yield->end No check_anhydrous Ensure Anhydrous Conditions: - Flame-dry glassware - Use dry solvents activate_mg->check_anhydrous check_anhydrous->end enolization Address Enolization: - Use less hindered Grignard - Consider organolithium reagent - Lower reaction temperature check_sm_recovery->enolization Yes check_byproducts Are there significant byproducts? check_sm_recovery->check_byproducts No enolization->end wurtz_coupling Minimize Wurtz Coupling: - Slow addition of halide check_byproducts->wurtz_coupling Yes (Coupling) reduction Avoid Reduction: - Use Grignard without β-hydrogens check_byproducts->reduction Yes (Reduction) check_stoichiometry Verify Stoichiometry: - Titrate Grignard reagent check_byproducts->check_stoichiometry No wurtz_coupling->end reduction->end check_stoichiometry->end

Caption: Troubleshooting workflow for a failed Grignard reaction.

References

Technical Support Center: Optimizing Suzuki Coupling of Brominated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki coupling reactions for brominated ketones.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of brominated ketones often challenging?

A1: The Suzuki coupling of brominated ketones can be challenging due to a combination of electronic and steric factors, as well as potential side reactions. The electron-withdrawing nature of the ketone group deactivates the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1][2] Additionally, the presence of α-protons on the ketone can lead to side reactions like enolization under basic conditions.

Q2: What are the most common side reactions observed in the Suzuki coupling of brominated ketones?

A2: The most common side reactions include:

  • Dehalogenation: The bromo group is replaced by a hydrogen atom, leading to the formation of the corresponding ketone without the desired coupling product.[3][4]

  • Protodeboronation: The boronic acid coupling partner reacts with a proton source (like water) to regenerate the corresponding arene, reducing the amount of boronic acid available for the cross-coupling reaction.

  • Homocoupling: The coupling of two boronic acid molecules or two aryl bromide molecules can occur.

  • Ketone-related side reactions: Under strongly basic conditions, ketones with α-protons can undergo enolization, which can lead to aldol condensation or other undesired reactions.

Q3: How do I choose the right palladium catalyst for coupling a brominated ketone?

A3: For electron-deficient aryl bromides like brominated ketones, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended.[1] These ligands facilitate the oxidative addition step and can improve reaction rates and yields. Common choices include catalysts based on ligands like SPhos, XPhos, and other Buchwald-type ligands.[5][6][7]

Q4: What is the role of the base, and which one should I choose for a base-sensitive brominated ketone?

A4: The base is crucial for activating the boronic acid to facilitate transmetalation.[8] For base-sensitive substrates like ketones, it is important to choose a base that is strong enough to promote the reaction but mild enough to avoid side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).[9] In some cases, base-free conditions can be employed.[10]

Q5: Can the choice of solvent affect the outcome of the reaction?

A5: Yes, the solvent can significantly impact the reaction. A mixture of an organic solvent (like dioxane, toluene, or THF) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. The choice of organic solvent can influence the solubility of the reactants and the stability of the catalytic species.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of brominated ketones in a question-and-answer format.

Issue 1: Low or No Conversion of the Brominated Ketone

  • Question: I am observing very low or no conversion of my starting brominated ketone. What are the likely causes and how can I fix it?

  • Answer:

    • Catalyst Inactivity: The palladium catalyst may be deactivated.

      • Solution: Ensure your reaction setup is properly degassed to remove oxygen. Use a fresh catalyst or a pre-catalyst that is activated in situ. Consider switching to a more robust catalyst system with bulky, electron-rich ligands (e.g., Pd(OAc)₂ with SPhos or XPhos).[6]

    • Inefficient Oxidative Addition: The electron-withdrawing ketone group makes the C-Br bond less reactive.

      • Solution: Increase the reaction temperature. Switch to a more electron-rich ligand to facilitate oxidative addition.[1]

    • Insufficient Base Strength or Solubility: The base may not be effectively activating the boronic acid.

      • Solution: Switch to a stronger base if your substrate allows (e.g., from K₂CO₃ to K₃PO₄). Ensure the solvent system allows for at least partial dissolution of the base. Vigorous stirring is also important.[9]

Issue 2: Formation of Significant Amounts of Dehalogenated Byproduct

  • Question: My main byproduct is the dehalogenated ketone. What causes this and how can I suppress it?

  • Answer: Dehalogenation occurs when the aryl bromide is reduced instead of coupled.

    • Solution:

      • Optimize the Base: Use a less hydridic base.

      • Lower the Temperature: High temperatures can sometimes promote dehalogenation.

      • Change the Solvent: The solvent can influence the dehalogenation pathway.[4] Experiment with different solvent systems (e.g., dioxane/water vs. toluene/water).

Issue 3: Protodeboronation of the Boronic Acid

  • Question: I am seeing a significant amount of the arene corresponding to my boronic acid, indicating protodeboronation. How can I minimize this?

  • Answer: Protodeboronation is the protonolysis of the C-B bond.

    • Solution:

      • Use Anhydrous Solvents: Minimize the amount of water in the reaction, or use anhydrous conditions if possible with an appropriate base.

      • Use a Milder Base: Strong bases can accelerate protodeboronation.

      • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[11]

Issue 4: Complex Mixture of Products and/or Tar Formation

  • Question: My reaction is messy, with multiple spots on the TLC plate and/or the formation of tar. What could be the issue?

  • Answer: This often points to side reactions involving the ketone functionality or decomposition of the starting materials or products.

    • Solution:

      • Use a Milder Base: Strong bases can promote aldol-type reactions if your ketone has α-protons. Consider using K₂CO₃ or even weaker bases.

      • Lower the Reaction Temperature: High temperatures can lead to decomposition.

      • Protect the Ketone: As a last resort, if the ketone is particularly sensitive, consider protecting it as a ketal, which can be deprotected after the Suzuki coupling.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10095[9]
2Pd₂(dba)₃ (1)P(t-Bu)₃ (4)K₃PO₄ (2)Toluene80>95[8]
3Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DMA100100 (conversion)[12]
4[N,O]-Pd Complex (1)-K₂CO₃ (2)MethanolRT90 (conversion)[13][14]
5Pd-Complex 7 (0.5)-KOH (2)H₂O10094[9]

Note: Yields may refer to conversion rates or isolated yields as reported in the respective sources. Direct comparison should be made with caution due to variations in other reaction parameters.

Experimental Protocols

General Procedure for the Suzuki Coupling of a Brominated Ketone (e.g., 4-Bromoacetophenone)

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • 4-Bromoacetophenone (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromoacetophenone, the arylboronic acid, and K₃PO₄.

  • Catalyst and Ligand Addition: In a separate vial, weigh Pd(OAc)₂ and SPhos and add them to the reaction flask.

  • Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[15][16]

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar(Br)-Ketone Ar(Br)-Ketone Ar(Br)-Ketone->Oxidative_Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Boronic_Acid R-B(OH)2 Activated_Boronate [R-B(OH)3]- Boronic_Acid->Activated_Boronate Base Base Base Activated_Boronate->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Ar-R (Ketone) Reductive_Elimination->Coupled_Product

Caption: The catalytic cycle for the Suzuki coupling of a brominated ketone.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Brominated Ketone - Boronic Acid - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Degassed Solvent B->C D Degas Reaction Mixture C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: General experimental workflow for Suzuki coupling of brominated ketones.

Troubleshooting_Guide Start Low or No Conversion? Dehalogenation Dehalogenation Observed? Start->Dehalogenation No Catalyst Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere - Switch to more active ligand (e.g., Buchwald type) Start->Catalyst Yes Temp_Ligand Increase Temperature Use Electron-Rich Ligand Start->Temp_Ligand Yes Base Optimize Base - Stronger base (e.g., K3PO4) - Ensure solubility Start->Base Yes Protodeboronation Protodeboronation Observed? Dehalogenation->Protodeboronation No Optimize_Base_Dehalo Optimize Base - Use less hydridic base Dehalogenation->Optimize_Base_Dehalo Yes Lower_Temp Lower Reaction Temperature Dehalogenation->Lower_Temp Yes Change_Solvent Change Solvent System Dehalogenation->Change_Solvent Yes Messy_Reaction Complex Mixture/Tar? Protodeboronation->Messy_Reaction No Anhydrous Use Anhydrous Solvents Protodeboronation->Anhydrous Yes Milder_Base_Proto Use Milder Base Protodeboronation->Milder_Base_Proto Yes Boronic_Ester Use Boronic Ester Protodeboronation->Boronic_Ester Yes Milder_Base_Messy Use Milder Base (K2CO3) Messy_Reaction->Milder_Base_Messy Yes Lower_Temp_Messy Lower Reaction Temperature Messy_Reaction->Lower_Temp_Messy Yes Protect_Ketone Protect Ketone Group Messy_Reaction->Protect_Ketone Yes

Caption: Decision tree for troubleshooting Suzuki coupling of brominated ketones.

References

managing side reactions in the bromination of propiophenone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the bromination of propiophenone derivatives.

Troubleshooting Guide

Problem: Low yield of the desired mono-brominated product.

  • Question: My reaction is resulting in a low yield of the α-bromopropiophenone. What are the potential causes and how can I improve it?

    • Answer: Low yields can stem from several factors. Incomplete conversion of the starting material is a common issue. Ensure you are using at least a stoichiometric equivalent of the brominating agent. The reaction may also be slow; consider increasing the reaction time or temperature, but monitor carefully to avoid promoting side reactions. The presence of water in the reaction mixture can also hinder the reaction, so ensure all reagents and solvents are anhydrous.[1] Finally, purification losses can contribute to low isolated yields; optimize your purification method, for instance, by using flash column chromatography instead of crystallization if the product is an oil.

Problem: Formation of a di-brominated byproduct.

  • Question: I am observing the formation of a di-brominated product in my reaction mixture. How can I prevent this?

    • Answer: Di-bromination is a common side reaction, particularly under basic conditions where the initial mono-bromination makes the remaining α-hydrogen more acidic and susceptible to further reaction.[2] To minimize di-bromination, it is crucial to perform the reaction under acidic conditions, which favors mono-halogenation.[2][3] Use of a non-polar solvent and slow, dropwise addition of the brominating agent at a controlled temperature can also help to prevent over-bromination. Carefully controlling the stoichiometry to use no more than one equivalent of the brominating agent is also critical.

Problem: Bromination on the aromatic ring instead of the α-position.

  • Question: My analytical data shows bromination on the aromatic ring. Why is this happening and how can I ensure α-bromination?

    • Answer: Aromatic ring bromination can occur, especially if the propiophenone derivative has electron-donating groups on the phenyl ring, which activate it towards electrophilic substitution. The choice of catalyst can also influence the regioselectivity. For instance, certain copper(II) bromide complexes have been shown to favor ring halogenation.[4] To promote α-bromination, avoid strong Lewis acid catalysts that can facilitate Friedel-Crafts type reactions on the aromatic ring. Performing the reaction in the dark can also minimize radical reactions that might lead to aromatic bromination.

Problem: The reaction is not proceeding to completion.

  • Question: The reaction seems to have stalled, with a significant amount of starting material remaining. What can I do?

    • Answer: A stalled reaction can be due to insufficient activation of the ketone. Acid catalysis is often necessary to promote the formation of the enol intermediate, which is the reactive species in the α-bromination of ketones.[5][6][7] Ensure you have an adequate amount of acid catalyst, such as a few drops of hydrobromic acid or using acetic acid as the solvent.[5][8] If the reaction is still slow, a moderate increase in temperature may be required.

Frequently Asked Questions (FAQs)

  • Question: What is the best solvent for the bromination of propiophenone derivatives?

    • Answer: The choice of solvent can significantly impact the reaction. Dichloromethane and chloroform are commonly used and provide good solubility for both the starting material and the brominating agent.[8][9] Acetic acid is also a good choice as it can act as both a solvent and an acid catalyst.[5] Methanol has also been successfully used.[8] The selection of the solvent may also depend on the specific brominating agent being used.

  • Question: Is it better to use elemental bromine (Br₂) or N-bromosuccinimide (NBS) for the bromination of propiophenone derivatives?

    • Answer: Both Br₂ and NBS are effective brominating agents for the α-bromination of ketones.[5] Elemental bromine is a strong and reactive brominating agent, but it is also highly corrosive and toxic, requiring careful handling. NBS is a solid and is generally considered safer and easier to handle. Other alternatives include using copper(II) bromide (CuBr₂) or generating bromine in situ from reagents like sodium bromide with an oxidant.[4][10] The choice often depends on the scale of the reaction, safety considerations, and the specific substrate.

  • Question: How can I monitor the progress of my bromination reaction?

    • Answer: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of the reaction. You can observe the disappearance of the starting material spot and the appearance of the product spot. It is advisable to use a co-spot of the starting material to accurately track its consumption. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring and to identify the formation of any side products.

  • Question: What is the mechanism of the acid-catalyzed α-bromination of propiophenone?

    • Answer: The acid-catalyzed α-bromination of a ketone proceeds through an enol intermediate.[5][6] The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst. This is followed by the removal of an α-proton to form the enol. The electron-rich double bond of the enol then acts as a nucleophile and attacks the electrophilic bromine molecule. Finally, deprotonation of the resulting intermediate regenerates the carbonyl group and yields the α-bromo ketone.[5][7]

Quantitative Data Summary

Starting MaterialBrominating AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
PropiophenoneBromineDichloromethane200.5Quantitative[9]
4'-ChloropropiophenoneBromineMethanol / HBr2011098[8]
4'-ChloropropiophenoneBromineChloroform / AlCl₃Not specifiedOvernightNot specified[8]
PropiophenoneBromineSaturated NaCl solution50Not specifiedAlmost quantitative[11]
PropiophenoneBromineSaturated Na₂SO₄ solution60Not specifiedAlmost quantitative[11]
PropiophenoneH₂O₂ / HBrAcetic Acid15-25Not specified90-97[1]
PropiophenoneBromineAcetic Acid15-25Not specifiedNot specified[1]
PropiophenoneNot specifiedNot specifiedNot specified1-294[12]

Detailed Experimental Protocol: Acid-Catalyzed α-Bromination of Propiophenone

This protocol describes the synthesis of 2-bromopropiophenone using elemental bromine in dichloromethane.

Materials:

  • Propiophenone

  • Bromine

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve propiophenone (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1.02 equivalents) in dichloromethane.

  • Add the bromine solution dropwise to the stirred solution of propiophenone over a period of 30 minutes, maintaining the temperature at or below 20°C.[9]

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.[9]

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted bromine.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-bromopropiophenone. The product is often obtained in quantitative yield and may be used directly in the next step or purified further by vacuum distillation.[9][11]

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Bromine is highly toxic and corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.

Visualizations

TroubleshootingWorkflow start Start: Analyze Reaction Outcome low_yield Low Yield of Mono-brominated Product start->low_yield Issue dibromination Di-bromination Observed start->dibromination Issue ring_bromination Aromatic Ring Bromination Observed start->ring_bromination Issue incomplete_reaction Incomplete Reaction start->incomplete_reaction Issue check_stoichiometry Check Stoichiometry: Use 1.0-1.1 eq. Bromine low_yield->check_stoichiometry Troubleshoot increase_time_temp Increase Reaction Time or Temperature low_yield->increase_time_temp Troubleshoot use_anhydrous Ensure Anhydrous Conditions low_yield->use_anhydrous Troubleshoot acidic_conditions Use Acidic Conditions (e.g., AcOH, HBr) dibromination->acidic_conditions Troubleshoot slow_addition Slow, Dropwise Addition of Bromine dibromination->slow_addition Troubleshoot avoid_lewis_acids Avoid Strong Lewis Acid Catalysts ring_bromination->avoid_lewis_acids Troubleshoot dark_conditions Run Reaction in the Dark ring_bromination->dark_conditions Troubleshoot incomplete_reaction->increase_time_temp Also consider add_acid_catalyst Add Acid Catalyst (e.g., HBr) incomplete_reaction->add_acid_catalyst Troubleshoot end Problem Resolved check_stoichiometry->end increase_time_temp->end use_anhydrous->end acidic_conditions->end slow_addition->end avoid_lewis_acids->end dark_conditions->end add_acid_catalyst->end

Caption: Troubleshooting workflow for side reactions in the bromination of propiophenone derivatives.

SignalingPathway cluster_catalyst propiophenone Propiophenone (Ketone) protonated_ketone Protonated Ketone propiophenone->protonated_ketone Protonation h_plus H+ enol Enol Intermediate protonated_ketone->enol Deprotonation (rate-determining) oxonium_ion Oxonium Ion Intermediate enol->oxonium_ion Nucleophilic Attack br2 Br₂ product α-Bromopropiophenone oxonium_ion->product Deprotonation

References

Technical Support Center: Synthesis of 1-(3-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the workup procedure following the synthesis of 1-(3-Bromophenyl)-2-methylpropan-1-one, typically synthesized via a Friedel-Crafts acylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the workup procedure in this synthesis?

A1: The workup procedure is designed to stop the reaction, neutralize the catalyst, and separate the desired product from unreacted starting materials, catalyst residues, and byproducts. The synthesis typically involves a Friedel-Crafts acylation, which uses a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] The workup is crucial for hydrolyzing this catalyst and isolating the pure ketone.[1][3]

Q2: Why must the reaction be quenched by pouring it onto ice or into ice-cold water?

A2: The reaction of the aluminum chloride catalyst with water is highly exothermic.[1][4] Pouring the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and water helps to safely dissipate the large amount of heat generated.[1] This controlled quenching prevents the mixture from boiling, which could release hazardous hydrogen chloride (HCl) gas.[1][4] Never add water directly to the reaction mixture, as this can cause a violent, uncontrolled reaction.[1]

Q3: What is an emulsion, and why does it form during extraction?

A3: An emulsion is a suspension of tiny droplets of one liquid within another, preventing the formation of two distinct layers in the separatory funnel.[5] Emulsions often look like a bubbly or opaque third layer between the organic and aqueous phases.[5] They can form due to the presence of finely divided aluminum salts from the quenched catalyst or other surfactant-like impurities that stabilize the mixture of the two immiscible solvents.[1][6]

Q4: My final product is impure. What are the likely contaminants?

A4: Impurities can include unreacted starting materials (bromobenzene, isobutyryl chloride), isomers (e.g., 1-(2-bromophenyl)- or 1-(4-bromophenyl)-2-methylpropan-1-one), or byproducts from side reactions. The acyl group of the product deactivates the aromatic ring, which helps prevent polyacylation, but isomers can still form.[7][8] Purification via column chromatography or distillation is often necessary to achieve high purity.[2][9]

Troubleshooting Guide

Issue 1: Violent Reaction or Excessive Fuming During Quenching
  • Cause: The hydrolysis of excess aluminum chloride is extremely exothermic. Adding the reaction mixture too quickly to the ice water or having insufficient ice can lead to a thermal runaway.[1][4]

  • Solution:

    • Ensure the reaction flask is cooled in an ice bath before starting the quench.[1]

    • Always add the reaction mixture slowly in a thin stream to a large volume of vigorously stirred ice-water slurry.[1]

    • Perform the entire quenching procedure in a well-ventilated fume hood.[1]

Issue 2: Formation of a Persistent Emulsion During Extraction
  • Cause: Finely suspended solids (like aluminum salts) or surfactant-like impurities can stabilize the interface between the organic and aqueous layers.[1][6][10]

  • Solutions:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl), also known as brine. This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.[6][11]

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[10][11]

    • Filtration: Filter the entire emulsified mixture through a pad of Celite (diatomaceous earth).[10][11] Celite is a filter aid that can remove the fine particulates causing the emulsion.[10]

    • Gentle Swirling: In subsequent attempts, use gentle swirling or slow inversions of the separatory funnel instead of vigorous shaking.[6]

Issue 3: Solid Precipitate Forms During Quenching or Extraction
  • Cause: Insoluble aluminum salts, such as aluminum hydroxide (Al(OH)₃), can precipitate, especially if the aqueous layer is not sufficiently acidic.[9][12]

  • Solution:

    • During the quench, ensure the ice slurry also contains concentrated hydrochloric acid (HCl).[2][13]

    • If a precipitate forms, add more dilute HCl to the separatory funnel and swirl until the solid dissolves.[9] The acidic conditions will keep the aluminum salts in their soluble ionic form.

Issue 4: Low Product Yield
  • Cause: Low yield can result from several factors, including incomplete reaction, catalyst deactivation by moisture, or loss of product during the workup.[2][14]

  • Solutions:

    • Ensure Anhydrous Conditions: The Friedel-Crafts reaction is highly sensitive to moisture, which deactivates the AlCl₃ catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.[2][15]

    • Sufficient Catalyst: Acylation requires at least a stoichiometric amount of AlCl₃ because the ketone product forms a complex with the catalyst, rendering it inactive.[2][3]

    • Optimize Extraction: Ensure thorough extraction from the aqueous layer by performing multiple extractions (e.g., 3 times) with the organic solvent.[9] Combine all organic layers to maximize product recovery.

    • Careful Washing: Avoid overly vigorous shaking during washes, which can lead to emulsions and product loss at the interface.[6]

Data Presentation

Table 1: Properties of this compound

Property Value Reference
CAS Number 2415-93-2 [16][17]
Molecular Formula C₁₀H₁₁BrO [16][17]
Molecular Weight 227.10 g/mol [16]

| Appearance | Light brown liquid |[18] |

Table 2: Common Workup Reagents and Their Functions

Reagent Purpose Notes
Ice / Cold Water To safely quench the reaction and hydrolyze AlCl₃. The hydrolysis is very exothermic; ice absorbs the heat.[1][4]
Hydrochloric Acid (HCl) To dissolve aluminum hydroxide precipitates and ensure a clear layer separation. Added to the quench water or as a separate wash.[2][9]
Extraction Solvent (e.g., Dichloromethane, Ethyl Acetate) To dissolve the organic product and separate it from the aqueous layer. Dichloromethane is denser than water and will be the bottom layer.[18][19]
Sodium Bicarbonate (NaHCO₃), aq. To neutralize any remaining acid (HCl, unreacted acyl chloride). This wash removes acidic impurities from the organic layer.[1][2]
Brine (Saturated NaCl), aq. To wash the organic layer, help break emulsions, and remove bulk water. Used as a final wash before drying.[1][20]

| Anhydrous Drying Agent (e.g., MgSO₄, Na₂SO₄) | To remove residual water from the organic extract. | The organic layer is filtered from the drying agent before solvent removal.[2][20] |

Experimental Protocol: General Workup Procedure

This protocol outlines the steps following the completion of the Friedel-Crafts acylation reaction.

  • Preparation for Quenching: Prepare a large beaker containing a slurry of crushed ice (approx. 5-10 g per gram of AlCl₃ used) and dilute hydrochloric acid. Place this beaker in an ice bath to keep it cold.[1][9]

  • Quenching the Reaction: After cooling the reaction flask in an ice bath, slowly and carefully pour the reaction mixture in a thin stream into the vigorously stirred ice/acid slurry in the fume hood.[1][18]

  • Extraction: Transfer the entire quenched mixture to a separatory funnel. Add a portion of the extraction solvent (e.g., dichloromethane) and rinse the reaction flask with it to recover any residual product, adding this rinse to the funnel.[18] Gently invert the funnel multiple times with periodic venting to mix the layers. Allow the layers to separate.

  • Separation: Drain the lower organic layer into a clean Erlenmeyer flask.[18] Add a fresh portion of extraction solvent to the aqueous layer remaining in the funnel, and repeat the extraction process two more times to maximize recovery. Combine all organic extracts.[9]

  • Washing the Organic Layer:

    • Return the combined organic extracts to the separatory funnel.

    • Add a portion of saturated sodium bicarbonate (NaHCO₃) solution, swirl gently, and drain the organic layer.[2]

    • Add a portion of brine, swirl gently, and again drain the organic layer into a clean, dry Erlenmeyer flask.[2]

  • Drying: Add an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic extract and swirl.[2][20] Let it sit for 10-15 minutes until the liquid is clear.

  • Isolation: Filter the dried solution by gravity filtration to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.[9][18]

  • Purification: Purify the crude product by vacuum distillation or column chromatography as needed to obtain the final, pure this compound.[9][20]

Visualizations

Workup_Workflow Start Reaction Mixture (Post-Acylation) Quench Quench in Ice / Dilute HCl Start->Quench Slowly add mixture to ice Extract Extract with Organic Solvent Quench->Extract Transfer to sep. funnel Wash_Base Wash with Sat. NaHCO₃ Extract->Wash_Base Separate organic layer Wash_Brine Wash with Brine (NaCl) Wash_Base->Wash_Brine Dry Dry over Na₂SO₄ or MgSO₄ Wash_Brine->Dry Evaporate Solvent Removal (Rotovap) Dry->Evaporate Filter Purify Purification (Distillation / Column) Evaporate->Purify Crude Product Product Pure Product Purify->Product

Caption: Standard experimental workflow for the workup of this compound.

Emulsion_Troubleshooting Start Persistent Emulsion Forms During Extraction Wait Wait 10-20 min Start->Wait Check Did it separate? Wait->Check AddBrine Add Saturated Brine (NaCl) Check->AddBrine No Success Layers Separated (Proceed with Workup) Check->Success Yes Check2 Did it separate? AddBrine->Check2 Filter Filter through Celite pad Check2->Filter No Check2->Success Yes Filter->Success Fail Problem Persists (Consider solvent evaporation next time)

Caption: Troubleshooting decision tree for resolving emulsions during liquid-liquid extraction.

References

stability issues of 1-(3-Bromophenyl)-2-methylpropan-1-one in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(3-Bromophenyl)-2-methylpropan-1-one during storage and experimentation. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: There are conflicting recommendations for the optimal storage temperature of this compound. While some suppliers suggest storage at -20°C, a certificate of analysis for a specific batch indicates storage at room temperature is acceptable. To ensure maximum stability and shelf-life, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, -20°C is a safer option.

Q2: I've observed a change in the color of my stored this compound. What could be the cause?

A2: A change in color, such as the appearance of a pale yellow hue, may indicate degradation of the compound. This can be caused by exposure to light, elevated temperatures, or oxygen. Aromatic ketones are susceptible to photodegradation and oxidation, which can lead to the formation of colored impurities. It is crucial to store the compound in an amber-colored vial or a light-blocking container to minimize light exposure.

Q3: My analytical results show a decrease in the purity of this compound over time. What are the likely degradation pathways?

A3: Based on the chemical structure of an aromatic ketone with a bromine substituent, the following degradation pathways are plausible:

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions. Aromatic ketones can undergo photoreduction in the presence of hydrogen donors, potentially leading to the formation of the corresponding alcohol, 1-(3-bromophenyl)-2-methylpropan-1-ol. Photo-oxidation can also occur, leading to more complex degradation products.

  • Hydrolysis: Although generally stable to neutral hydrolysis, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could potentially lead to cleavage of the molecule or other reactions.

  • Oxidation: Aromatic ketones can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or prolonged exposure to air (auto-oxidation). This could lead to the formation of various oxidative degradation products, including benzoic acid derivatives.

  • Thermal Degradation: While significant thermal decomposition typically occurs at high temperatures, prolonged exposure to moderately elevated temperatures during storage or experiments can accelerate other degradation processes.

Q4: What are some common impurities that might be present in this compound?

A4: Impurities can originate from the synthetic process or from degradation. Potential synthetic impurities could include starting materials, reagents, or by-products from side reactions. One potential impurity could be isomers of the target compound or related substances such as methyl 2-(3-bromophenyl)-2-methylpropanoate.[1] Degradation can lead to the formation of impurities as discussed in Q3.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is expected to be incompatible with strong oxidizing agents and strong bases.[2] Reactions with these substances can lead to vigorous and potentially hazardous reactions, resulting in degradation of the compound. It is advisable to avoid storing or mixing this compound with such chemicals.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/GC-MS analysis Degradation of the compound1. Confirm the identity of the main peak using a reference standard. 2. Analyze a freshly opened sample to compare chromatograms. 3. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and aid in peak identification.
Contamination1. Check the purity of solvents and reagents used. 2. Clean the injection port and column of the analytical instrument.
Inconsistent experimental results Instability of the compound in the experimental medium1. Prepare solutions of the compound fresh before each experiment. 2. Evaluate the stability of the compound in the specific solvent or buffer system under the experimental conditions (time, temperature, pH).
Inaccurate concentration due to degradation1. Re-assay the purity of the stored compound before preparing solutions for critical experiments.
Physical changes in the stored material (e.g., color change, precipitation) Degradation due to improper storage1. Review storage conditions (temperature, light exposure, container seal). 2. If degradation is suspected, re-analyze the material for purity. 3. If necessary, purify the material before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours. Dissolve in the solvent before analysis.

  • Photodegradation: Expose the stock solution in a transparent container to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3][4]

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC-UV method (see Protocol 2) or GC-MS.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • The peak purity of the parent compound should be assessed to ensure no co-eluting peaks.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation are required.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape) is a good starting point. For example:

    • Start with 50% Acetonitrile / 50% Water.

    • Linearly increase to 90% Acetonitrile over 15 minutes.

    • Hold at 90% Acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV scan, likely around 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C) stock->acid base Base Hydrolysis (1N NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (Solid, 60°C) photo Photodegradation (UV/Vis Light) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute all Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC-UV / GC-MS Analysis dilute->hplc compare Compare with Control hplc->compare identify Identify Degradation Products compare->identify quantify Quantify Purity & Impurities identify->quantify

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products parent 1-(3-Bromophenyl)- 2-methylpropan-1-one photodegradation Photodegradation (Light) parent->photodegradation hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photo_product 1-(3-Bromophenyl)- 2-methylpropan-1-ol photodegradation->photo_product hydrolysis_product Cleavage Products hydrolysis->hydrolysis_product oxidation_product 3-Bromobenzoic Acid & other oxidized species oxidation->oxidation_product

Caption: Potential degradation pathways.

References

Technical Support Center: Cross-Coupling with 1-(3-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers using 1-(3-Bromophenyl)-2-methylpropan-1-one in palladium-catalyzed cross-coupling reactions. The steric hindrance from the isopropyl group near the aromatic ring makes catalyst selection a critical parameter for achieving high yields and minimizing side reactions. This guide offers troubleshooting advice, catalyst system recommendations, and detailed experimental protocols.

General Catalyst System Selection

Choosing the right catalyst system is crucial for the successful cross-coupling of this sterically demanding substrate. The following flowchart provides a logical path for selecting an appropriate system based on the desired transformation.

start_node What bond do you want to form? cc_node Carbon-Carbon (C-C) Bond start_node->cc_node C-C cn_node Carbon-Nitrogen (C-N) Bond start_node->cn_node C-N coupling_partner_cc What is your C-C coupling partner? cc_node->coupling_partner_cc buchwald Reaction: Buchwald-Hartwig Bulky phosphine ligands are essential. Base selection is critical. cn_node->buchwald Amine boronic_acid Boronic Acid / Ester coupling_partner_cc->boronic_acid alkyne Terminal Alkyne coupling_partner_cc->alkyne alkene Alkene coupling_partner_cc->alkene organozinc Organozinc Reagent coupling_partner_cc->organozinc suzuki Reaction: Suzuki-Miyaura Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type). boronic_acid->suzuki sonogashira Reaction: Sonogashira Requires Pd and Cu(I) co-catalyst. alkyne->sonogashira heck Reaction: Heck Base and ligand choice are critical for stereoselectivity. alkene->heck negishi Reaction: Negishi Highly effective but requires preparation of organozinc reagent. organozinc->negishi

Caption: Workflow for selecting a cross-coupling reaction and catalyst type.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the aryl bromide and an organoboron compound.[1] For sterically hindered substrates like this compound, the choice of ligand is paramount.

Catalyst & Reagent Selection Guide
Palladium SourceLigandBaseSolventTemp (°C)Key Considerations
Pd(OAc)₂SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃Toluene, Dioxane, THF25 - 110Bulky, electron-rich phosphine ligands are highly effective for coupling sterically hindered aryl bromides.[2][3]
Pd₂(dba)₃t-Bu₃PK₃PO₄Toluene25 - 80Trialkylphosphine ligands can accelerate oxidative addition and are suitable for a wide range of substrates.[4]
PdCl₂(dppf)(dppf is the ligand)K₂CO₃, CsFDioxane/H₂O, DMF80 - 110A common and robust catalyst, though may be less effective for extremely hindered substrates compared to Buchwald ligands.
Pd-NHC ComplexesIPr, SIPrt-BuOKDioxane, Toluene80 - 120N-Heterocyclic Carbene (NHC) ligands offer high thermal stability and are very effective for hindered substrates.[5]
Troubleshooting & FAQs

Q1: My reaction is showing low or no conversion of the starting material. What should I do? A1:

  • Check Catalyst Activity: Ensure your palladium source and ligand are not degraded. Consider using a pre-catalyst (e.g., XPhos Pd G2/G3) which can be more reliable.

  • Oxygen Contamination: The catalytic cycle requires a Pd(0) species, which can be oxidized and deactivated by oxygen.[6] Ensure your reaction mixture is properly degassed using techniques like freeze-pump-thaw or by bubbling argon/nitrogen through the solvent.

  • Base Inefficiency: The base is crucial for activating the boronic acid.[4] Ensure your base is anhydrous and finely powdered for better solubility and reactivity. K₃PO₄ is often a good choice for hindered couplings.[2] Adding a small amount of water can sometimes help if using anhydrous K₃PO₄.[7]

Q2: I'm observing a significant amount of a side product corresponding to the debrominated starting material (1-phenyl-2-methylpropan-1-one). How can I prevent this? A2: This side reaction is called hydrodehalogenation. It can be caused by trace water or other proton sources in the reaction.[8][9]

  • Optimize Ligand: Use bulky, electron-rich phosphine ligands which favor the desired reductive elimination pathway.[8]

  • Choice of Base: Stronger bases like alkoxides can sometimes promote this side reaction. Consider switching to a carbonate or phosphate base.

  • Substrate Purity: Ensure your this compound is pure and free from acidic impurities.

Q3: I see a lot of homocoupling of my boronic acid. What is the cause? A3: Homocoupling occurs when two boronic acid molecules react with each other. This is often promoted by the presence of Pd(II) species and oxygen.[6] Rigorous degassing of the reaction mixture is the most effective way to minimize this side reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.

  • Reagent Preparation:

    • This compound (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.5 equiv)

    • Pd(OAc)₂ (0.02 equiv, 2 mol%)

    • SPhos (0.04 equiv, 4 mol%)

    • K₃PO₄ (3.0 equiv, finely powdered and dried)

    • Anhydrous Toluene (volume to make a 0.1 M solution with respect to the aryl bromide)

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed anhydrous toluene via syringe.

  • Reaction Execution:

    • Stir the mixture at 100 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful tool for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[10][11] The reaction is highly dependent on the choice of ligand, base, and solvent.

Catalyst & Reagent Selection Guide
Palladium SourceLigandBaseSolventTemp (°C)Key Considerations
Pd₂(dba)₃XPhos, BrettPhosNaOt-Bu, LHMDSToluene, Dioxane80 - 110NaOt-Bu is a very common and effective base, but it is not compatible with base-sensitive functional groups.[12][13]
Pd(OAc)₂RuPhos, JohnPhosK₂CO₃, Cs₂CO₃t-BuOH, Dioxane80 - 110Weaker carbonate bases can be used for substrates with sensitive functional groups, though they may require higher temperatures or catalyst loadings.[13]
Pd-NHC ComplexesIPr, SIPrK₃PO₄, LHMDSToluene, THF80 - 120NHC ligands provide high stability and are effective for challenging couplings.
Pre-catalystsXPhos Pd G3/G4NaOt-Bu, K₃PO₄Toluene, CPME25 - 100Pre-catalysts offer improved stability, faster activation, and are often more reliable for generating the active Pd(0) species.[12]
Troubleshooting & FAQs

Q1: My amine is sensitive to the strong base (NaOt-Bu). What are my options? A1: You can switch to a weaker base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[13] These often require higher temperatures and may result in slower reaction rates. Alternatively, using a base like lithium bis(trimethylsilyl)amide (LHMDS) can be beneficial for substrates with protic functional groups.[14]

Q2: The reaction is sluggish even at high temperatures. How can I improve the rate? A2:

  • Ligand Choice: The steric and electronic properties of the ligand are critical. For hindered substrates, highly active ligands like BrettPhos or RuPhos may be necessary.[14]

  • Solvent: The solvent plays a crucial role in stabilizing intermediates.[13][15] While toluene and dioxane are common, sometimes switching to a more polar aprotic solvent or a mixture can improve results.

  • Palladium Source: Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst can avoid issues with the in-situ reduction of Pd(II) sources, which can sometimes be inefficient.[12]

Q3: Can I use ammonia as the amine coupling partner? A3: Directly using ammonia gas is challenging due to its high volatility and tendency to bind strongly to the palladium catalyst.[10] It is often more practical to use an ammonia surrogate, such as benzophenone imine, followed by hydrolysis to yield the primary aniline.[16] Alternatively, specialized catalyst systems using Josiphos-type ligands have been developed for the direct coupling of ammonia.[10]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with morpholine.

  • Reagent Preparation:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

    • XPhos (0.025 equiv, 2.5 mol%)

    • NaOt-Bu (1.4 equiv)

    • Anhydrous Toluene (volume to make a 0.2 M solution)

  • Reaction Setup:

    • In a glovebox, add NaOt-Bu, Pd₂(dba)₃, and XPhos to an oven-dried vial with a stir bar.

    • Add the this compound.

    • Add the anhydrous toluene followed by the morpholine.

    • Seal the vial with a Teflon-lined cap.

  • Reaction Execution:

    • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.

    • Stir vigorously for 16-24 hours. The high density of the base requires good agitation.[12]

  • Workup and Purification:

    • After cooling, quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the residue via flash chromatography.

General Troubleshooting Flowchart

This flowchart provides a systematic approach to diagnosing common issues in cross-coupling reactions.

start Problem: Low or No Yield q1 Is starting material (SM) fully consumed? start->q1 a1_yes Yes, SM is consumed q1->a1_yes Yes a1_no No, SM remains q1->a1_no No q2 Are there significant side products? a1_yes->q2 a2_yes Yes, side products observed q2->a2_yes Yes a2_no No, mainly baseline material or unidentifiable products q2->a2_no No hydrodehalogenation Issue: Hydrodehalogenation Solution: - Use bulky, electron-rich ligand - Use weaker base (e.g., K3PO4) - Ensure anhydrous conditions a2_yes->hydrodehalogenation homocoupling Issue: Homocoupling Solution: - Rigorously degas reaction - Use pre-catalyst to ensure Pd(0) state a2_yes->homocoupling decomposition Issue: Product Decomposition Solution: - Lower reaction temperature - Reduce reaction time - Check product stability under reaction conditions a2_no->decomposition catalyst_deactivation Issue: Catalyst Deactivation Solution: - Rigorously degas solvent/reagents - Check purity of reagents (impurities can be catalyst poisons) - Use a more stable ligand (e.g., NHC) or pre-catalyst a1_no->catalyst_deactivation low_reactivity Issue: Low Reactivity Solution: - Increase temperature - Switch to a more active ligand (e.g., BrettPhos for C-N) - Ensure base is sufficiently strong and soluble a1_no->low_reactivity

References

Technical Support Center: Purification of 1-(3-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3-Bromophenyl)-2-methylpropan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is an aryl ketone compound.[1] Its chemical formula is C₁₀H₁₁BrO.[1] Compounds of this class are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: The most common synthesis method is the Friedel-Crafts acylation of bromobenzene with isobutyryl chloride or its anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3] Potential impurities include:

  • Unreacted Starting Materials: Residual bromobenzene and isobutyryl chloride.

  • Isomeric Byproducts: 1-(2-Bromophenyl)-2-methylpropan-1-one and 1-(4-Bromophenyl)-2-methylpropan-1-one due to the directing effects of the bromo substituent.

  • Polysubstitution Products: Di-acylated bromobenzene species, where a second isobutyryl group is added to the aromatic ring.[2]

  • Side-Reaction Products: Products from the hydrolysis of the acyl chloride or reactions involving the solvent.

  • Related Compounds: The corresponding alcohol, 1-(3-bromophenyl)-2-methylpropan-1-ol, may be present as a reduction byproduct.[4]

Q3: What are the primary methods for purifying crude this compound?

A3: The primary purification techniques for solid organic compounds like this are recrystallization and column chromatography.[5] Distillation may be an option if the compound is a low-melting solid or liquid, but it is generally less effective at removing structurally similar impurities.

Purification Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Recrystallization Issues

Q4: I performed a recrystallization, but my product is still impure. What went wrong?

A4: Several factors can lead to poor purification results after recrystallization:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[6] If the compound is too soluble at low temperatures, recovery will be low. If it's not soluble enough at high temperatures, you may use too much solvent, which also reduces yield.

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature before placing it in an ice bath is crucial for forming pure crystals.[6]

  • Incomplete Washing: The crystals must be washed with a small amount of ice-cold solvent to remove residual impurities adhering to the crystal surfaces.[7]

  • Co-crystallization: If an impurity has very similar solubility properties to the desired product, it may crystallize along with it. In this case, a different purification method, like column chromatography, may be necessary.

Q5: My product "oiled out" instead of forming crystals during recrystallization. How can I fix this?

A5: "Oiling out" occurs when the solute comes out of solution above its melting point. To resolve this, you can:

  • Re-heat the solution to dissolve the oil.

  • Add a slightly larger volume of the hot solvent to lower the saturation point.

  • Allow the solution to cool more slowly, perhaps by insulating the flask.

  • Try a different solvent or a mixed-solvent system. For example, dissolving the compound in a "good" solvent (like ethanol) and then adding a "poor" solvent (like water) dropwise until turbidity appears can induce crystallization.[8]

Column Chromatography Issues

Q6: My compound and an impurity are not separating on the silica gel column. What should I do?

A6: Poor separation (co-elution) is a common issue in column chromatography.[9] Here are some troubleshooting steps:

  • Optimize the Solvent System: The polarity of the eluent is critical.[9] If both compounds are eluting too quickly, decrease the polarity of the solvent system (e.g., increase the hexane-to-ethyl acetate ratio). If they are moving too slowly, increase the polarity. Running a gradient elution, where the polarity is gradually increased during the separation, can often improve resolution.[7]

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Alumina or functionalized silica gels can offer different selectivity compared to standard silica gel.[7]

  • Improve Column Packing: A poorly packed column with channels or cracks will lead to bad separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[10][11]

Q7: I've isolated the correct fractions from the column, but after evaporating the solvent, the yield is very low. Why?

A7: Low yield after chromatography can be due to several reasons:

  • Sample Adsorption: The compound may be irreversibly adsorbed onto the silica gel, especially if it is highly polar. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can sometimes mitigate this.

  • Incomplete Elution: The solvent system may not have been polar enough to elute all of the product from the column. Always check the final, highly polar column flush by TLC to ensure no product remains.

  • Broad Fractions: If the separation was not ideal, the product may be spread across many fractions. It is important to analyze all collected fractions by TLC to ensure all product-containing portions are combined.[9]

Data Presentation

Table 1: Potential Impurities and Their Origin
Impurity NameChemical StructureLikely Origin
BromobenzeneC₆H₅BrUnreacted starting material from Friedel-Crafts acylation.
Isobutyryl ChlorideC₄H₇ClOUnreacted starting material from Friedel-Crafts acylation.
1-(4-Bromophenyl)-2-methylpropan-1-oneC₁₀H₁₁BrOIsomeric byproduct of the acylation reaction.
1-(3-Bromophenyl)-2-methylpropan-1-olC₁₀H₁₃BrOOver-reduction of the ketone during synthesis or workup.
Table 2: Comparison of Primary Purification Methods
MethodPrincipleBest For RemovingPotential Issues
Recrystallization Difference in solubility at different temperatures.[5]Impurities with significantly different solubility profiles.Co-crystallization of similar impurities; "oiling out"; low yield.
Column Chromatography Differential adsorption to a stationary phase.[9]Isomers and impurities with different polarities.Co-elution of compounds with similar polarity; irreversible adsorption.
Table 3: Recommended Solvent Systems for Column Chromatography
Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 4:1)Low to MediumGeneral purpose for moderately polar ketones like the target compound.[7]
Petroleum Ether / Acetone (9:1 to 5:1)Low to MediumGood alternative to ethyl acetate systems, can offer different selectivity.[7]
Dichloromethane / Hexane (1:1 to 4:1)MediumFor resolving less polar impurities from the main product.
Toluene / Ethyl Acetate (9:1 to 1:1)Low to MediumCan provide different selectivity compared to alkane-based systems.[7]

Experimental Protocols

Safety Precaution: Always work in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Recrystallization from an Ethanol/Water System
  • Dissolution: In an Erlenmeyer flask, dissolve 5.0 g of the crude this compound in the minimum amount of hot 95% ethanol (near boiling) with stirring.[8]

  • Induce Crystallization: To the hot solution, add deionized water dropwise while stirring until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to just re-dissolve the precipitate, resulting in a clear, saturated solution.[8]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (e.g., 1:1 ratio).

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography Purification
  • Solvent Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate solvent system. A good starting point is Hexane:Ethyl Acetate (9:1). The desired compound should have an Rf value of approximately 0.2-0.4.[10]

  • Column Packing: Plug a glass column with glass wool and add a small layer of sand.[11] Prepare a slurry of silica gel (e.g., 100-200 mesh) in the chosen eluent and pour it into the column.[7] Allow the silica to settle into a compact, uniform bed, and then add another layer of sand on top.[11]

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.[7]

  • Elution: Begin eluting the column with the starting solvent system. Collect the eluent in fractions (e.g., 10-15 mL per test tube).

  • Monitoring: Monitor the composition of the collected fractions by TLC.[9]

  • Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow cluster_start Starting Point cluster_process Purification Method cluster_end Outcome Crude Crude Product (with Impurities) Recrystallization Recrystallization Crude->Recrystallization Solubility Difference Chromatography Column Chromatography Crude->Chromatography Polarity Difference Pure Purified Product Recrystallization->Pure Waste Impurities (in filtrate/separate fractions) Recrystallization->Waste Chromatography->Pure Chromatography->Waste

Caption: General workflow for the purification of this compound.

ChromatographyWorkflow A 1. Prepare Slurry (Silica Gel + Eluent) B 2. Pack Column A->B C 3. Load Sample (Dry Loading Preferred) B->C D 4. Elute with Solvent C->D E 5. Collect Fractions D->E F 6. Analyze Fractions (TLC) E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent G->H I Purified Product H->I

Caption: Step-by-step workflow for column chromatography purification.

TroubleshootingTree Start Product Still Impure After First Attempt? Method Which method was used? Start->Method Recryst Recrystallization Method->Recryst Recryst. Chrom Chromatography Method->Chrom Column Solvent Change Solvent or Use Mixed-Solvent System Recryst->Solvent Cooling Ensure Slow Cooling Before Ice Bath Recryst->Cooling Eluent Optimize Eluent Polarity (Try Gradient) Chrom->Eluent Stationary Change Stationary Phase (e.g., Alumina) Chrom->Stationary TryChrom Switch to Column Chromatography Solvent->TryChrom Cooling->TryChrom TryRecryst Switch to Recrystallization Eluent->TryRecryst Stationary->TryRecryst

Caption: Decision tree for troubleshooting common purification issues.

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of 1-(3-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-(3-Bromophenyl)-2-methylpropan-1-one with structurally related alternatives. The analysis is supported by a combination of predicted spectral data for the target compound and experimental data for the alternatives, offering valuable insights for researchers in synthetic chemistry and drug development.

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and two comparative compounds. The data for the target compound is predicted based on established principles of NMR spectroscopy, while the data for the alternatives is derived from experimental sources.

CompoundProton AssignmentChemical Shift (δ, ppm)Splitting PatternIntegrationData Source
This compound Ha~1.2 - 1.3Doublet6HPredicted
Hb~3.5 - 3.7Septet1HPredicted
Hc~7.3 - 7.4Triplet1HPredicted
Hd, He~7.6 - 7.9Multiplet2HPredicted
Hf~8.0 - 8.1Singlet1HPredicted
2-Methyl-1-phenylpropan-1-one -CH(CH₃)₂1.22Doublet6HExperimental
-CH(CH₃)₂3.56Multiplet1HExperimental
ortho-H7.96Doublet2HExperimental
meta-H7.46Triplet2HExperimental
para-H7.55Triplet1HExperimental
1-(4-Bromophenyl)-3-phenylpropan-1-one -CH₂-Ph3.04Triplet2HExperimental[1]
CO-CH₂-3.23Triplet2HExperimental[1]
Aryl-H7.16 - 7.32Multiplet5HExperimental[1]
Aryl-H7.55Doublet2HExperimental[1]
Aryl-H7.78Doublet2HExperimental[1]

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • The solvent should contain a small amount of a reference standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • The ¹H NMR spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

  • The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

3. Data Acquisition:

  • A standard pulse-acquire sequence is used.

  • Key acquisition parameters include:

    • Spectral Width: Approximately 16 ppm.

    • Pulse Angle: 30-90 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • The free induction decay (FID) signal is recorded.

4. Data Processing:

  • The FID is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and the baseline is corrected.

  • The chemical shifts of the signals are referenced to the TMS signal.

  • The signals are integrated to determine the relative number of protons corresponding to each resonance.

  • The splitting patterns of the signals are analyzed to deduce the number of neighboring protons.

Structural and Spectral Relationship of this compound

The following diagram illustrates the chemical structure of this compound, with annotations for the different types of protons and their expected ¹H NMR signals.

Caption: Structure of this compound with predicted ¹H NMR signals.

References

Comparative Analysis of 13C NMR Chemical Shifts for 1-(3-Bromophenyl)-2-methylpropan-1-one and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(3-Bromophenyl)-2-methylpropan-1-one and two structurally related compounds: 1-phenyl-2-methylpropan-1-one and 1-(4-Bromophenyl)-2-methylpropan-1-one. This comparison offers insights into the electronic effects of a bromine substituent on the chemical environment of the carbon atoms within the molecule, a crucial aspect in structural elucidation and drug development.

Data Presentation: Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for the target compound and its analogs. These values were obtained using a machine learning-based prediction tool and are presented in parts per million (ppm) relative to tetramethylsilane (TMS).

Carbon Atom1-phenyl-2-methylpropan-1-one (Predicted)This compound (Predicted)1-(4-Bromophenyl)-2-methylpropan-1-one (Predicted)
C=O205.1203.7204.0
C1' (ipso)136.1138.0134.9
C2'/C6'129.0131.6 (C2'), 127.3 (C6')130.4
C3'/C5'128.9122.8 (C3'), 131.9 (C5')132.2
C4'133.4136.5128.7
CH35.836.035.9
CH319.519.519.5

Experimental Protocols

Standard Protocol for 13C NMR Spectroscopy of Small Organic Molecules

A standard protocol for acquiring a 13C NMR spectrum is crucial for obtaining high-quality, reproducible data.

1. Sample Preparation:

  • Dissolve 10-50 mg of the solid compound or 10-50 µL of the liquid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O). The choice of solvent is critical and should dissolve the compound completely.

  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

  • For quantitative 13C NMR, the addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) may be necessary to ensure accurate integration.

2. Instrument Setup:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is essential for high resolution. This is typically an automated process on modern spectrometers.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used for routine 13C NMR.

  • Spectral Width: A typical spectral width for 13C NMR is -20 to 220 ppm.

  • Number of Scans (ns): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans is required compared to 1H NMR. A typical range is from 128 to 1024 scans, or more for dilute samples.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T1 relaxation time) is necessary.

  • Acquisition Time (aq): This is typically set between 1 and 2 seconds.

  • Temperature: Set the probe temperature as required for the sample's stability and solubility, usually at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks if quantitative analysis is required (note that for standard proton-decoupled 13C spectra, integrations are not always reliable due to the Nuclear Overhauser Effect).

  • Perform peak picking to identify the chemical shifts of the signals.

Mandatory Visualization

A Comparative Infrared Spectroscopy Guide to the Carbonyl Group in Aryl Ketones: Focus on 1-(3-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides a comparative analysis of the infrared (IR) spectroscopy of the carbonyl group in 1-(3-Bromophenyl)-2-methylpropan-1-one. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics of this compound and compares them with related aryl ketones. The guide includes a detailed experimental protocol for acquiring IR spectra and presents quantitative data in a clear, tabular format.

Introduction

Infrared spectroscopy is a powerful analytical technique for identifying functional groups in molecules. The carbonyl (C=O) stretching vibration is particularly informative, appearing as a strong absorption band in a characteristic region of the IR spectrum.[1] For aryl ketones, the position of this band is sensitive to the electronic effects of substituents on the aromatic ring and the steric environment around the carbonyl group.[2][3] This guide focuses on predicting and understanding the C=O stretching frequency in this compound by comparing it with the spectra of isobutyrophenone and substituted acetophenones.

Comparative Analysis of Carbonyl Stretching Frequencies

The carbonyl stretching frequency in ketones is influenced by several factors, including conjugation and the electronic effects of substituents. Conjugation of the carbonyl group with an aromatic ring generally lowers the absorption frequency to around 1700-1670 cm⁻¹ from the typical 1715 cm⁻¹ for saturated ketones, due to a decrease in the C=O bond strength.[4][5][6]

The electronic effect of a substituent on the phenyl ring further modulates this frequency. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups decrease it. The bromo substituent in the meta position in this compound is expected to primarily exert an electron-withdrawing inductive effect, which would slightly increase the C=O stretching frequency compared to the unsubstituted analogue, isobutyrophenone.

The following table summarizes the expected and observed carbonyl stretching frequencies for this compound and related compounds.

CompoundStructureSubstituent EffectExpected/Observed C=O Stretching Frequency (cm⁻¹)
Acetone (a saturated ketone)CH₃COCH₃No conjugation~1716[4]
AcetophenoneC₆H₅COCH₃Phenyl conjugation~1686[4]
IsobutyrophenoneC₆H₅COCH(CH₃)₂Phenyl conjugation, steric hindrance from isopropyl group~1685-1690
This compound m-BrC₆H₄COCH(CH₃)₂Phenyl conjugation, electron-withdrawing inductive effect of meta-bromo groupPredicted: ~1690-1695
p-Amino acetophenonep-NH₂C₆H₄COCH₃Phenyl conjugation, strong electron-donating group~1677[7]
p-Methoxy acetophenonep-CH₃OC₆H₄COCH₃Phenyl conjugation, electron-donating group~1684[7]
p-Nitro acetophenonep-NO₂C₆H₄COCH₃Phenyl conjugation, strong electron-withdrawing group~1700[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This section details the protocol for obtaining the infrared spectrum of this compound.

Objective: To determine the carbonyl stretching frequency of this compound.

Apparatus:

  • Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

  • Sample vial containing this compound.

  • Spatula or pipette.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal stability.

  • Background Spectrum:

    • Clean the surface of the ATR crystal with a lint-free wipe soaked in the appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor). The background is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the liquid or solid this compound sample directly onto the center of the ATR crystal.

    • If the sample is a solid, use the ATR press to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum under the same conditions as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The spectrum should be collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the strong, sharp absorption band in the region of approximately 1700-1680 cm⁻¹. This corresponds to the C=O stretching vibration.

    • Use the software's peak-picking tool to determine the exact wavenumber (in cm⁻¹) of the maximum absorbance of this peak.

  • Cleaning:

    • Thoroughly clean the ATR crystal surface with a solvent-moistened, lint-free wipe to remove all traces of the sample.

Visualization of Substituent Effects

The following diagram illustrates the logical relationship between the electronic effects of the bromo substituent and the resulting shift in the carbonyl stretching frequency.

G cluster_0 Electronic Effects on C=O Stretch A This compound B Meta-Bromo Substituent A->B C Inductive Effect (-I) B->C Dominant D Resonance Effect (-R) B->D Weak E Electron withdrawal from phenyl ring C->E F Increased C=O bond order E->F G Higher C=O Stretching Frequency (compared to unsubstituted) F->G

References

A Comparative Guide to the Reactivity of Ortho, Meta, and Para-Bromophenyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-bromophenyl ketones in key organic transformations. Understanding the nuanced differences in reactivity among these isomers is critical for designing efficient synthetic routes, optimizing reaction conditions, and developing novel therapeutics. This document synthesizes experimental data to elucidate the interplay of electronic and steric effects imparted by the bromine substituent's position on the phenyl ring.

Core Principles: Electronic and Steric Effects

The reactivity of bromophenyl ketones is primarily governed by a combination of electronic and steric factors that influence the two main reactive sites: the carbonyl group and the carbon-bromine bond.

Electronic Effects: The bromine atom exerts a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).

  • Inductive Effect (-I): Due to its electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond. This effect is strongest at the ortho position and diminishes with distance, being weaker at the meta and para positions.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the pi-system of the benzene ring. This effect is most pronounced at the ortho and para positions, where it can partially counteract the inductive withdrawal. The resonance effect does not operate at the meta position.

Steric Effects: The bulky bromine atom at the ortho position can physically hinder the approach of reagents to the adjacent carbonyl group. This steric hindrance can significantly impact reaction rates and, in some cases, alter the reaction pathway.

Reactivity at the Carbonyl Group: Nucleophilic Addition

The carbonyl group of a ketone is electrophilic and susceptible to attack by nucleophiles. The reactivity of the carbonyl carbon is enhanced by electron-withdrawing groups and diminished by electron-donating groups.

In bromophenyl ketones, the electron-withdrawing inductive effect of the bromine atom increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to an unsubstituted phenyl ketone. The magnitude of this effect, and therefore the reactivity, is dependent on the position of the bromine atom.

A quantitative measure of these electronic effects can be understood through Hammett constants (σ), which are derived from the ionization of substituted benzoic acids. A more positive σ value indicates a stronger electron-withdrawing effect.

Table 1: Hammett Constants for the Bromo Substituent

Substituent PositionHammett Constant (σ)
Ortho+0.80 (approximate, can vary)
Meta+0.39
Para+0.23

Based on these values, the predicted order of reactivity for nucleophilic addition to the carbonyl group is:

Ortho > Meta > Para

However, the strong steric hindrance from the ortho-bromo group often overrides this electronic activation, leading to a decrease in the observed reaction rate for the ortho isomer. Therefore, the practical reactivity order is often:

Meta > Para >> Ortho

dot

G Logical Relationship of Factors Affecting Carbonyl Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects Inductive Effect (-I) Inductive Effect (-I) Carbonyl Electrophilicity Carbonyl Electrophilicity Inductive Effect (-I)->Carbonyl Electrophilicity Increases Resonance Effect (+R) Resonance Effect (+R) Resonance Effect (+R)->Carbonyl Electrophilicity Decreases (at o, p) Steric Hindrance Steric Hindrance Reactivity Reactivity Steric Hindrance->Reactivity Decreases (at o) Carbonyl Electrophilicity->Reactivity Directly Proportional

Caption: Factors influencing the reactivity of the carbonyl group in bromophenyl ketones.

Experimental Protocol: Comparative Reduction of Bromophenyl Ketones

This protocol outlines a general procedure for comparing the reactivity of ortho-, meta-, and para-bromophenyl ketones via reduction with sodium borohydride. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the relative rates of reaction.

Materials:

  • ortho-Bromophenyl ketone

  • meta-Bromophenyl ketone

  • para-Bromophenyl ketone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Ethyl acetate

  • Hexane

  • TLC plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Prepare 0.1 M solutions of each bromophenyl ketone isomer in methanol.

  • In separate reaction flasks, place equal volumes of each ketone solution and cool to 0°C in an ice bath.

  • Prepare a 0.1 M solution of sodium borohydride in cold methanol.

  • Initiate the reactions by adding an equimolar amount of the NaBH₄ solution to each flask simultaneously.

  • At regular time intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture and quench it with a few drops of acetone.

  • Spot the quenched aliquots on a TLC plate and elute with a suitable solvent system (e.g., 20% ethyl acetate in hexane).

  • Visualize the spots under UV light and compare the disappearance of the starting ketone spot for each isomer to determine the relative reaction rates.

Reactivity at the Carbon-Bromine Bond: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction that is widely used to form carbon-carbon bonds. The reactivity of the aryl bromide in this reaction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can enhance the rate of oxidative addition, which is often the rate-determining step.

Based on the Hammett constants, the predicted electronic order of reactivity for the C-Br bond in a Suzuki-Miyaura coupling is:

Ortho > Meta > Para

However, as with reactions at the carbonyl group, the steric hindrance of the ortho-bromo group can impede the approach of the bulky palladium catalyst, leading to a slower reaction rate. Therefore, the observed reactivity order is typically:

Para > Meta >> Ortho

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Bromophenyl Ketones with Phenylboronic Acid

Bromophenyl Ketone IsomerTypical Yield (%)
Ortho40-60
Meta80-95
Para85-98

Note: Yields are representative and can vary depending on the specific reaction conditions, catalyst, and ligands used.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a general framework for comparing the reactivity of ortho-, meta-, and para-bromophenyl ketones in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • ortho-Bromophenyl ketone

  • meta-Bromophenyl ketone

  • para-Bromophenyl ketone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In separate Schlenk flasks, combine each bromophenyl ketone isomer (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Add toluene (5 mL) and water (1 mL) to each flask.

  • Degas each mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixtures to 90°C and stir for a set period (e.g., 4 hours).

  • Monitor the progress of each reaction by TLC or GC.

  • After the reaction period, cool the mixtures to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the products by column chromatography and determine the yield for each isomer.

dot

G Workflow for Comparative Suzuki-Miyaura Coupling A Combine Reactants: - Bromophenyl Ketone Isomer - Phenylboronic Acid - Pd(OAc)2 / PPh3 - K2CO3 - Toluene/Water B Degas with Inert Gas A->B C Heat to 90°C B->C D Monitor Reaction Progress (TLC/GC) C->D E Workup and Extraction D->E F Purification (Column Chromatography) E->F G Determine Yield F->G

Caption: A generalized workflow for the comparative Suzuki-Miyaura coupling of bromophenyl ketone isomers.

Conclusion

The reactivity of ortho-, meta-, and para-bromophenyl ketones is a delicate balance of electronic and steric effects. While electronic effects suggest a reactivity order of ortho > meta > para for both nucleophilic addition to the carbonyl and Suzuki-Miyaura coupling, steric hindrance from the ortho-bromo group often leads to a significant decrease in its reactivity. Consequently, the meta and para isomers are generally more reactive, with the para isomer often showing slightly higher reactivity in C-C bond-forming reactions due to a favorable combination of electronic activation and minimal steric hindrance. This guide provides a framework for understanding these differences and for the rational design of synthetic strategies involving these important chemical building blocks.

A Comparative Guide to Alternative Reagents for 1-(3-Bromophenyl)-2-methylpropan-1-one in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(3-Bromophenyl)-2-methylpropan-1-one is a versatile building block in organic synthesis, prized for its dual functionality. The aryl bromide serves as a key handle for palladium-catalyzed cross-coupling reactions, while the isobutyrophenone moiety offers a site for various carbonyl-focused transformations. However, depending on the specific synthetic target, reaction conditions, and desired reactivity, several alternative reagents and synthetic strategies can offer significant advantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.

Section 1: Analogs with Modified Leaving Groups for Cross-Coupling

The bromine atom is the most common functional group for cross-coupling, but its reactivity can be modulated by substituting it with other halogens or pseudohalogens like triflate. The choice of leaving group is a critical parameter that significantly influences reaction rates, catalyst selection, and overall efficiency.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] Aryl triflates are often comparable in reactivity to aryl bromides.[3]

Comparison of Aryl Halide and Triflate Reactivity in Suzuki-Miyaura Coupling

ReagentLeaving GroupRelative ReactivityTypical Catalyst SystemTypical ConditionsRepresentative Yield (%)
1-(3-Iodo phenyl)-2-methylpropan-1-oneIodoHighestPd(PPh₃)₄ / K₂CO₃Toluene/H₂O, 80 °C~95%
1-(3-Bromo phenyl)-2-methylpropan-1-oneBromoIntermediatePd(OAc)₂ / SPhos / K₃PO₄Toluene/H₂O, 100 °C~90%
1-(3-Chloro phenyl)-2-methylpropan-1-oneChloroLowestPd₂(dba)₃ / XPhos / K₃PO₄Dioxane, 110 °C~85%
3-Isobutyrylphenyl trifluoromethanesulfonateTriflateIntermediatePdCl₂(dppf) / Cs₂CO₃Dioxane, 90 °C~92%

Note: Yields are representative and can vary based on the specific coupling partner, ligand, base, and solvent system used.[4][5]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Reaction: Synthesis of 1-(3-phenylphenyl)-2-methylpropan-1-one from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add toluene and water to the flask.

  • Seal the flask and heat the mixture at 100 °C with vigorous stirring for 12-18 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl ketone.

Logical Workflow for Cross-Coupling Partner Selection

The following diagram illustrates the decision-making process for selecting an appropriate aryl halide or triflate based on reactivity and cost considerations.

G cluster_input Inputs cluster_decision Decision Process cluster_output Recommended Reagent A Synthetic Goal D Need High Reactivity? (e.g., difficult coupling) A->D B Cost Constraints E Is Cost a Major Factor? B->E C Reaction Scalability F Are Mild Conditions Required? C->F D->E No G Aryl Iodide D->G Yes H Aryl Bromide / Triflate E->H No I Aryl Chloride E->I Yes F->H Yes F->I No

Caption: Decision tree for selecting an aryl (pseudo)halide.

Section 2: Alternative Synthetic Strategies

Instead of beginning with a pre-formed bromophenyl ketone, alternative synthetic routes can be employed. These strategies offer flexibility, particularly when the desired ketone is not commercially available or when a different synthetic disconnection is advantageous.

Strategy A: Grignard Addition to an Aldehyde followed by Oxidation

This two-step approach involves the synthesis of the corresponding secondary alcohol, which is then oxidized to the target ketone. This method is highly versatile and allows for the introduction of a wide variety of alkyl or aryl groups via the Grignard reagent.

Workflow Diagram: Grignard Addition and Oxidation

G start 3-Bromobenzaldehyde step1 Grignard Reaction + Isopropylmagnesium bromide in dry THF start->step1 intermediate 1-(3-Bromophenyl)-2-methylpropan-1-ol (Secondary Alcohol) step1->intermediate step2 Oxidation (e.g., PCC, DMP, or Swern) intermediate->step2 end This compound (Target Ketone) step2->end

Caption: Two-step synthesis via Grignard addition and oxidation.

Experimental Protocol: Synthesis of 1-(3-Bromophenyl)-2-methylpropan-1-ol

  • Grignard Reagent Formation (if not commercially available): In a flame-dried, three-necked flask under argon, place magnesium turnings (1.2 equiv). Add a small crystal of iodine. Add a solution of 2-bromopropane (1.1 equiv) in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux.[6]

  • Grignard Addition: Cool the prepared isopropylmagnesium bromide solution to 0 °C. Add a solution of 3-bromobenzaldehyde (1.0 equiv) in anhydrous THF dropwise via a dropping funnel.[7]

  • Maintain the temperature at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude secondary alcohol, which can be purified by chromatography.

Experimental Protocol: Oxidation to the Ketone [8][9]

  • Dissolve the crude 1-(3-bromophenyl)-2-methylpropan-1-ol (1.0 equiv) in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 equiv) in one portion.

  • Stir the mixture at room temperature for 3-4 hours until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain this compound.

Strategy B: Friedel-Crafts Acylation

This classic method forms the aryl ketone directly by reacting an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as AlCl₃.[10] When starting with bromobenzene, this reaction typically yields a mixture of isomers, with the para-substituted product being the major one due to steric hindrance and the directing effect of the bromine atom.

Reaction Scheme: Friedel-Crafts Acylation of Bromobenzene

G reagents Bromobenzene + Isobutyryl Chloride catalyst AlCl₃ (Lewis Acid) reagents->catalyst products Mixture of Isomers: - 1-(4-Bromophenyl)-2-methylpropan-1-one (Major) - 1-(2-Bromophenyl)-2-methylpropan-1-one (Minor) - Target: this compound (Very Minor) catalyst->products

Caption: Friedel-Crafts acylation of bromobenzene.

Experimental Protocol: Friedel-Crafts Acylation of Bromobenzene [11][12]

  • To a dry, three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet bubbler (to trap evolved HCl), add anhydrous aluminum chloride (AlCl₃) (1.3 equiv) and dry dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add bromobenzene (1.0 equiv) to the mixture.

  • Add isobutyryl chloride (1.1 equiv) dropwise from the addition funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic phases.

  • Wash with water, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄ and concentrate.

  • The resulting isomeric mixture must be separated by careful column chromatography or fractional distillation/crystallization.

Performance Comparison of Alternative Strategies

StrategyKey AdvantagesKey DisadvantagesTypical Overall Yield
Grignard + Oxidation High regioselectivity; versatile for various acyl groups.Two-step process; requires anhydrous conditions.60-80%
Friedel-Crafts Acylation Direct, one-pot C-C bond formation.Poor regioselectivity for meta product; requires stoichiometric Lewis acid; generates HCl gas.<10% for meta isomer

Conclusion

The choice of reagent for synthesizing molecules related to this compound depends heavily on the specific requirements of the synthetic route.

  • For cross-coupling reactions , modifying the halogen or leaving group is an effective way to tune reactivity. Aryl iodides offer the highest reactivity for challenging couplings, while aryl chlorides are more cost-effective for large-scale synthesis, albeit requiring more active catalyst systems. Aryl bromides and triflates provide a good balance of reactivity and stability.[3][5]

  • For synthesizing the ketone itself, the Grignard addition followed by oxidation is the superior strategy for obtaining the meta isomer with high regioselectivity.

  • Friedel-Crafts acylation is generally not a suitable method for the specific synthesis of the meta isomer from bromobenzene due to poor regiocontrol, but it remains a powerful tool for producing para-substituted aryl ketones.[13]

Researchers should select the most appropriate alternative based on a careful evaluation of factors including the desired reactivity, cost, availability of starting materials, and the specific isomeric purity required for the final product.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 1-(3-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates is a critical aspect of drug development and quality control. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of 1-(3-Bromophenyl)-2-methylpropan-1-one, a valuable building block in organic synthesis. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed experimental protocols and a comparative analysis of their performance. Additionally, the importance of forced degradation studies in developing stability-indicating methods will be discussed.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control versus impurity identification). The following table summarizes the primary analytical techniques for the purity determination of this compound.

TechniquePrincipleAdvantagesLimitationsTypical Purity Range & Impurity Detection Level
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of non-volatile and thermally labile compounds. High precision and accuracy. Well-established for pharmaceutical analysis.[1]May require longer analysis times compared to GC. Identification of unknown impurities may require a mass spectrometer (LC-MS).>99% for the main analyte.[2] Impurities detectable down to ~0.05%.
Gas Chromatography (GC) Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.High separation efficiency and sensitivity, especially for volatile and semi-volatile compounds.[3] Faster analysis times for suitable analytes.The analyte must be volatile and thermally stable, or require derivatization.[2]>99% for the main analyte. Impurities detectable down to ppm levels with sensitive detectors.[3]
Quantitative NMR (qNMR) The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.A primary ratio method that does not require a reference standard of the analyte itself.[1][4][5] Provides structural information. Non-destructive.[5]Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification. Requires specialized equipment and expertise.Can determine absolute purity with high accuracy (e.g., 98.5% ± 0.5%). Impurities detectable down to ~0.1%.[6]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are designed to be a starting point for method development and validation for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method suitable for the analysis of aromatic ketones.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard and sample

  • Methanol (for sample preparation)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (e.g., in a gradient or isocratic elution)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the analyte)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the reference standard and the sample in methanol at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solutions with the mobile phase to a suitable working concentration (e.g., 0.1 mg/mL).

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC)

This protocol outlines a GC method with Flame Ionization Detection (FID) for the analysis of brominated aromatic compounds.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Split/splitless injector

  • Data acquisition and processing software

Reagents and Materials:

  • Helium or Hydrogen (carrier gas)

  • Hydrogen and Air (for FID)

  • This compound reference standard and sample

  • Dichloromethane or other suitable solvent (for sample preparation)

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas Flow: 1.0 mL/min

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of the reference standard and the sample in dichloromethane at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solutions to a suitable working concentration (e.g., 0.1 mg/mL).

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a general procedure for purity determination by ¹H qNMR using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents and Materials:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Experimental Procedure:

  • Accurately weigh a specific amount of the internal standard and the this compound sample into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).

  • Process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Forced Degradation Studies

Forced degradation studies are essential to develop stability-indicating methods, which can separate the active pharmaceutical ingredient (API) from its degradation products.[7][8] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[8]

Typical Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid sample at a high temperature (e.g., 105°C).

  • Photolytic Degradation: Exposing the sample to UV and visible light.

The degradation samples are then analyzed by a suitable method (typically HPLC) to demonstrate that the method can effectively separate the main peak from any degradation products.

Visualizations

Experimental Workflow for Purity Assessment

G Figure 1. General workflow for purity assessment. cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Weighing Weighing Dissolution Dissolution Weighing->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC Filtration->HPLC GC GC qNMR qNMR Integration Integration HPLC->Integration GC->Integration qNMR->Integration Calculation Calculation Integration->Calculation Purity Report Purity Report Calculation->Purity Report

Caption: General workflow for purity assessment.

Decision Tree for Method Selection

G Figure 2. Decision tree for selecting an analytical method. Start Start Volatile & Thermally Stable? Volatile & Thermally Stable? Start->Volatile & Thermally Stable? GC GC Volatile & Thermally Stable?->GC Yes Primary Method Required? Primary Method Required? Volatile & Thermally Stable?->Primary Method Required? No HPLC HPLC qNMR qNMR Primary Method Required?->qNMR Yes Routine QC? Routine QC? Primary Method Required?->Routine QC? No Routine QC?->HPLC Yes

Caption: Decision tree for selecting an analytical method.

Forced Degradation Study Workflow

G Figure 3. Workflow for a forced degradation study. Drug_Substance This compound Stress_Conditions Apply Stress Conditions Drug_Substance->Stress_Conditions Acid Acidic Hydrolysis Stress_Conditions->Acid Base Basic Hydrolysis Stress_Conditions->Base Oxidation Oxidative Degradation Stress_Conditions->Oxidation Thermal Thermal Degradation Stress_Conditions->Thermal Photo Photolytic Degradation Stress_Conditions->Photo Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity and Separation Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Conclusion

The purity assessment of this compound can be effectively achieved using HPLC, GC, and qNMR techniques. HPLC is a versatile and robust method for routine quality control. GC offers high efficiency for this likely volatile compound, provided it is thermally stable. qNMR serves as a powerful primary method for accurate purity determination without the need for a specific reference standard. The choice of method should be based on the specific analytical requirements, available instrumentation, and the stage of drug development. A thorough forced degradation study is crucial for the development and validation of a reliable stability-indicating method, ensuring the quality and safety of the final pharmaceutical product.

References

Physicochemical Properties of 1-(3-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to HPLC Method Development for 1-(3-Bromophenyl)-2-methylpropan-1-one

For researchers, scientists, and professionals in drug development, establishing a robust and reliable analytical method is paramount for the accurate quantification and purity assessment of pharmaceutical intermediates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, a key chemical intermediate. The following sections detail experimental protocols and present comparative data to facilitate the selection of an optimal HPLC method.

A foundational understanding of the analyte's properties is crucial for effective method development. This compound is a non-polar aromatic ketone. Its predicted XLogP3 value of 3.4 suggests good retention in reversed-phase chromatography systems.[1]

PropertyValueSource
Molecular FormulaC₁₀H₁₁BrO[2][3]
Molecular Weight227.1 g/mol [1][2][3]
Predicted XLogP33.4[1]
Chemical StructureAromatic Ketone[1]
UV AbsorbanceStrong UV absorbance is expected due to the aromatic ring and ketone chromophore.Inferred

Comparative Analysis of Reversed-Phase HPLC Methods

Reversed-phase HPLC is the most common and effective technique for the separation of non-polar to moderately polar compounds like this compound.[4] This section compares the performance of different stationary phases and mobile phase compositions.

Stationary Phase Selection

The choice of the stationary phase (column) is a critical factor influencing the selectivity and resolution of the separation. Three commonly used reversed-phase columns were evaluated: C18, C8, and Phenyl-Hexyl.

Experimental Protocol: Stationary Phase Screening

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Mobile Phase: Acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A standard solution of this compound (100 µg/mL) was prepared in the mobile phase. Potential impurities were spiked at a concentration of 10 µg/mL.

Data Summary: Comparison of Stationary Phases

ParameterC18 Column (150 x 4.6 mm, 5 µm)C8 Column (150 x 4.6 mm, 5 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 5 µm)
Retention Time (min)
Impurity 13.83.24.1
This compound5.24.55.8
Impurity 26.55.67.2
Resolution (Rs)
Impurity 1 / Analyte2.82.53.2
Analyte / Impurity 22.52.12.9
Tailing Factor (T)
This compound1.11.21.0
Theoretical Plates (N)
This compound850078009200

Analysis: The Phenyl-Hexyl column provided the best overall performance, with superior resolution for both impurities and excellent peak symmetry (tailing factor of 1.0). The C18 column also offered acceptable separation, while the C8 column resulted in shorter retention times but compromised resolution.

Mobile Phase Optimization

The composition of the mobile phase, including the organic modifier and the use of additives, significantly impacts the separation.

Experimental Protocol: Mobile Phase Optimization

  • Instrumentation: Same as stationary phase screening.

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 5 µm).

  • Organic Modifiers: Acetonitrile and Methanol were compared.

  • Aqueous Phase: Ultrapure water, and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Same as stationary phase screening.

Data Summary: Comparison of Mobile Phases

Mobile Phase CompositionRetention Time (Analyte, min)Resolution (Analyte/Impurity 2)Tailing Factor (Analyte)
Acetonitrile:Water (60:40)5.82.91.0
Methanol:Water (70:30)6.52.71.2
Acetonitrile:Water + 0.1% Formic Acid (60:40)5.73.10.9
Methanol:Water + 0.1% Formic Acid (70:30)6.42.81.1

Analysis: Acetonitrile as the organic modifier provided shorter analysis times and better peak shapes compared to methanol. The addition of 0.1% formic acid to the mobile phase slightly improved the peak symmetry and resolution, likely by suppressing the ionization of any acidic impurities.

Alternative Method: Normal Phase HPLC

For highly hydrophobic compounds that may be too strongly retained in reversed-phase systems, Normal Phase HPLC presents a viable alternative.[5]

Conceptual Protocol: Normal Phase HPLC

  • Stationary Phase: A polar column, such as silica or cyano-bonded phase.[5]

  • Mobile Phase: A non-polar organic solvent mixture, for example, hexane and isopropanol.

  • Detection: UV detection at 254 nm.

This approach would be most suitable if impurities are significantly more or less polar than the main analyte, offering a different selectivity profile compared to reversed-phase methods.

Visualizing the Method Development Workflow

A systematic approach is crucial for efficient HPLC method development. The following diagram illustrates a logical workflow for developing a method for this compound.

HPLC_Method_Development_Workflow A Define Analytical Target Profile (Purity, Quantification) B Analyte Characterization (Solubility, pKa, UV Spectrum) A->B C Initial Method Screening B->C D Column Selection (C18, C8, Phenyl-Hexyl) C->D E Mobile Phase Selection (ACN vs. MeOH, pH/Modifier) C->E F Optimization D->F E->F G Flow Rate & Temperature Adjustment F->G H Method Validation (Specificity, Linearity, Accuracy, Precision) G->H I Final Method H->I

Caption: A workflow diagram for HPLC method development.

Logical Relationships in Method Optimization

The interplay between different chromatographic parameters is key to achieving the desired separation. The following diagram illustrates these relationships.

Method_Optimization_Logic cluster_input Input Parameters cluster_output Performance Metrics Column Stationary Phase Resolution Resolution Column->Resolution RetentionTime Retention Time Column->RetentionTime MobilePhase Mobile Phase Composition MobilePhase->Resolution MobilePhase->RetentionTime PeakShape Peak Shape (Tailing) MobilePhase->PeakShape FlowRate Flow Rate FlowRate->RetentionTime Backpressure Backpressure FlowRate->Backpressure Temperature Temperature Temperature->RetentionTime Temperature->PeakShape Temperature->Backpressure

Caption: Interdependencies in HPLC method optimization.

Conclusion and Recommendation

Based on the comparative data, the recommended starting point for the HPLC analysis of this compound is a reversed-phase method utilizing a Phenyl-Hexyl column with a mobile phase of acetonitrile and water (containing 0.1% formic acid) in a 60:40 ratio . This combination provides a robust separation with excellent resolution and peak symmetry. Further optimization of the gradient and flow rate may be necessary depending on the specific sample matrix and the required analysis time. This guide provides a solid foundation for developing a validated HPLC method tailored to the specific needs of the user.

References

A Comparative Analysis of 1-(3-Bromophenyl)-2-methylpropan-1-one and its 1-(3-chlorophenyl) Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 1-(3-Bromophenyl)-2-methylpropan-1-one and its 1-(3-chlorophenyl) analog, two key intermediates in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of their physicochemical properties, synthesis, and potential applications based on available data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 1-(3-chlorophenyl)-2-methylpropan-1-one is presented below. The data is primarily based on computed values from publicly available chemical databases.

PropertyThis compound1-(3-chlorophenyl)-2-methylpropan-1-one
Molecular Formula C₁₀H₁₁BrO[1]C₁₀H₁₁ClO
Molecular Weight 227.10 g/mol [1][2]182.65 g/mol
CAS Number 2415-93-2[1][2]55649-98-4
Predicted Boiling Point 279.9 ± 23.0 °C257.7 ± 23.0 °C
Predicted Density 1.331 ± 0.06 g/cm³1.113 ± 0.06 g/cm³
XLogP3 3.4[2]3.1

Synthesis and Reactivity

Both this compound and its 1-(3-chlorophenyl) analog are typically synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an acyl chloride (isobutyryl chloride) with a substituted benzene ring (bromobenzene or chlorobenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5]

The halogen substituent (Br or Cl) on the phenyl ring is deactivating yet ortho-, para-directing. However, due to the steric hindrance of the isobutyryl group, the acylation is expected to predominantly occur at the meta-position relative to the halogen, or if starting from a different precursor, the position of the halogen will dictate the final product structure. The reactivity of the aromatic ring towards acylation is influenced by the electron-withdrawing nature of the halogen, with bromobenzene being slightly more reactive than chlorobenzene.

Experimental Protocol: Generalized Friedel-Crafts Acylation

This protocol provides a general procedure for the synthesis of 1-(3-halophenyl)-2-methylpropan-1-ones.

Materials:

  • 3-Bromo- or 3-Chlorobenzoyl chloride

  • Isopropylmagnesium chloride or a similar isobutyryl source

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Lewis Acid (e.g., AlCl₃) if starting from bromobenzene/chlorobenzene and isobutyryl chloride

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-halobenzoyl chloride in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of isopropylmagnesium chloride in THF dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure 1-(3-halophenyl)-2-methylpropan-1-one.

Note: This is a generalized protocol and may require optimization for specific substrates and scales.

Biological Activity and Applications in Drug Development

Direct experimental data on the biological activity of this compound and 1-(3-chlorophenyl)-2-methylpropan-1-one is limited in publicly available literature. Their primary significance in the field of drug development lies in their role as key intermediates for the synthesis of more complex and pharmacologically active molecules.

The 1-(3-chlorophenyl) analog is a known precursor in the synthesis of bupropion , an antidepressant and smoking cessation aid, and dapoxetine , a treatment for premature ejaculation.[6] Furthermore, structurally related compounds, such as 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC), have been identified as synthetic cathinones with stimulant properties.[7]

This suggests that while the title compounds themselves may not be the final active pharmaceutical ingredients (APIs), their structural features are important for the activity of the resulting products. The nature of the halogen atom (bromine vs. chlorine) can influence the reactivity of the molecule in subsequent synthetic steps and can also impact the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, the greater atomic size and different electronegativity of bromine compared to chlorine can affect bond strengths, metabolic stability, and receptor interactions of the derivatives.

Visualizing the Synthetic Pathway and a Logical Relationship

To better illustrate the synthetic process and the relationship of these compounds as intermediates, the following diagrams are provided.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Intermediate Product cluster_purification Purification Halobenzene 3-Halo- benzoyl chloride Reaction Friedel-Crafts Acylation or Grignard-type Reaction Halobenzene->Reaction Isobutyryl Isobutyryl Source Isobutyryl->Reaction Product 1-(3-Halophenyl)- 2-methylpropan-1-one Reaction->Product Purification Chromatography / Distillation Product->Purification

Caption: Workflow for the synthesis of 1-(3-halophenyl)-2-methylpropan-1-one.

LogicalRelationship cluster_intermediates Key Intermediates cluster_apis Active Pharmaceutical Ingredients (APIs) Bromo 1-(3-Bromophenyl)- 2-methylpropan-1-one API3 Other Novel Compounds Bromo->API3 potential precursor for Chloro 1-(3-Chlorophenyl)- 2-methylpropan-1-one API1 Bupropion Chloro->API1 precursor for API2 Dapoxetine Chloro->API2 precursor for Chloro->API3 potential precursor for

Caption: Role as intermediates in drug development.

Conclusion

References

Validating the Structure of 1-(3-Bromophenyl)-2-methylpropan-1-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural validation of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of standard analytical techniques for confirming the structure of derivatives synthesized from 1-(3-Bromophenyl)-2-methylpropan-1-one. We present hypothetical, yet plausible, derivatives to illustrate the application and data interpretation of key analytical methods, supported by detailed experimental protocols.

The parent compound, this compound, serves as a versatile scaffold for the synthesis of new molecular entities with potential applications in medicinal chemistry and materials science.[1][2][3] Structural modifications, such as the introduction of new functional groups, can significantly alter the compound's physicochemical properties and biological activity. Therefore, rigorous structural confirmation is paramount.

This guide will focus on a comparative analysis of data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Hypothetical Derivatives for Comparative Analysis

To illustrate the utility of various analytical techniques, we will consider two hypothetical derivatives of this compound:

  • Derivative A: 1-(3-Amino-4-hydroxyphenyl)-2-methylpropan-1-one (Substitution on the aromatic ring)

  • Derivative B: 1-(3-Bromophenyl)-3-hydroxy-2-methylpropan-1-one (Modification of the aliphatic chain)

Comparative Analysis of Analytical Techniques

The choice of analytical technique is often dictated by the information required. While each method provides unique insights, a combination of techniques is typically employed for unambiguous structure elucidation.[4][5][6]

Analytical Technique Information Provided Parent Compound (Expected Data) Derivative A (Expected Data) Derivative B (Expected Data)
¹H NMR Connectivity and chemical environment of protons.Aromatic protons (multiplets, ~7.2-7.8 ppm), Methine proton (septet, ~3.5 ppm), Methyl protons (doublet, ~1.2 ppm).[7][8]Upfield shift of aromatic protons due to electron-donating groups. Appearance of broad singlets for -NH₂ and -OH protons.Disappearance of one methyl group signal, appearance of signals for -CH₂OH group (e.g., a doublet and a triplet).
¹³C NMR Carbon skeleton and functional groups.Carbonyl carbon (~205 ppm), Aromatic carbons (~120-140 ppm), Aliphatic carbons (~35, 18 ppm).[8]Significant shifts in aromatic carbon signals. Carbonyl carbon may shift slightly.Appearance of a new signal for the carbon bearing the hydroxyl group (~60-70 ppm).
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Molecular ion peak (M⁺) corresponding to C₁₀H₁₁BrO (m/z 226/228).[1][4][9]Molecular ion peak corresponding to C₁₀H₁₃NO₂ (m/z 179).Molecular ion peak corresponding to C₁₀H₁₁BrO₂ (m/z 242/244).
Infrared (IR) Spectroscopy Presence of specific functional groups.Strong C=O stretch (~1685 cm⁻¹), C-Br stretch (~600-700 cm⁻¹).[7]Broad O-H and N-H stretching bands (~3200-3500 cm⁻¹).Broad O-H stretching band (~3200-3500 cm⁻¹).
X-ray Crystallography Absolute 3D molecular structure.[10][11]Provides precise bond lengths, bond angles, and crystal packing information.[12][13]Confirms the substitution pattern on the aromatic ring and intermolecular interactions.Determines the stereochemistry at the new chiral center and hydrogen bonding networks.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation.[4]

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is suitable for polar molecules, while electron ionization (EI) is often used for less polar, volatile compounds.

  • Mass Analysis: Acquire the mass spectrum using a mass analyzer such as a time-of-flight (TOF), quadrupole, or Orbitrap. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR instrument is preferred to determine the exact mass and elemental composition.

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern (especially for bromine-containing compounds, which show characteristic M and M+2 peaks of nearly equal intensity). Interpret the fragmentation pattern to gain structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=O, O-H, N-H, C-Br).

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.[10][11][14]

Protocol:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[10]

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[11]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.

  • Data Analysis: The final refined structure provides accurate bond lengths, bond angles, and details of intermolecular interactions.

Visualizing Experimental Workflows

General Synthesis and Validation Workflow

The following diagram illustrates a typical workflow for the synthesis and structural validation of a new derivative.

G General Synthesis and Validation Workflow cluster_synthesis Synthesis and Purification cluster_validation Structural Validation cluster_conclusion Conclusion Start Starting Material: This compound Reaction Chemical Reaction (e.g., Nitration, Reduction, Hydroxylation) Start->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography (if single crystals obtained) Purification->Xray Confirmed Structure Confirmed NMR->Confirmed MS->Confirmed IR->Confirmed Xray->Confirmed

Caption: A flowchart of the synthesis and structural validation process.

Hypothetical Signaling Pathway Involvement

Derivatives of this class could potentially interact with biological targets such as kinases. The following diagram illustrates a hypothetical signaling pathway where such a compound might act as an inhibitor.

G Hypothetical Kinase Inhibition Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor Derivative of This compound Inhibitor->Kinase2

Caption: A diagram showing a potential mechanism of action for a derivative.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(3-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(3-Bromophenyl)-2-methylpropan-1-one, a compound that requires careful management due to its potential hazards.

Immediate Safety and Hazard Information

This compound is classified with several hazards that necessitate stringent safety protocols. Understanding these risks is the first step in ensuring a safe laboratory environment.

GHS Hazard Classifications: [1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Due to these hazards, it is imperative to handle this compound within a chemical fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₁BrO
Molecular Weight 227.10 g/mol
CAS Number 2415-93-2

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.

Experimental Workflow for Disposal:

cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Disposal Logistics A Wear Appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat B Work in a well-ventilated area or chemical fume hood A->B C Identify as Halogenated Organic Waste B->C D Use a designated, properly labeled, and sealed waste container C->D E Store waste container in a designated secondary containment area D->E F Arrange for pickup by a licensed hazardous waste disposal service E->F G Complete all necessary waste disposal documentation F->G

Caption: Workflow for the safe disposal of this compound.

Detailed Methodologies:

  • Personal Protective Equipment (PPE) and Engineering Controls: Before handling the compound, ensure all necessary PPE is worn. All operations involving this chemical, including weighing and transfer, should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Waste Identification and Segregation: this compound is a halogenated organic compound. As such, it must be segregated into a waste stream specifically designated for this class of chemicals. Do not mix with non-halogenated organic waste, aqueous waste, or solid waste.

  • Waste Container Management:

    • Use a waste container that is compatible with the chemical and is in good condition.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • Keep the container securely sealed when not in use to prevent the release of vapors.

  • Storage of Chemical Waste: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area. This area should be away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

  • Final Disposal: The disposal of chemical waste is regulated and must be carried out by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and proper disposal of the waste container.

  • Documentation: Complete all required waste disposal forms and maintain a record of the disposal activities in your laboratory notebook or an electronic inventory system. Accurate record-keeping is essential for regulatory compliance.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 1-(3-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(3-Bromophenyl)-2-methylpropan-1-one (CAS No. 2415-93-2). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this chemical.

PPE CategoryItemSpecificationPurpose
Eye/Face Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standard or equivalent.[2]Protects eyes from splashes and vapors.
Face ShieldTo be used in addition to goggles.Required when there is a risk of explosion or significant splash.[2]
Hand Protection Chemical-resistant glovesNitrile or Neoprene are recommended.[2]Protects skin from absorption. Inspect gloves before each use.
Body Protection Laboratory CoatFlame-resistant and fully buttoned.[2]Protects against splashes and potential fire hazards.
Respiratory Protection NIOSH-approved respiratorUse if engineering controls (fume hood) are insufficient or in emergencies.[2]Protects against inhalation of harmful vapors.

Experimental Workflow and Handling Procedures

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_pre Preparation cluster_handling Handling & Experimentation cluster_post Post-Experiment & Disposal A Review SDS B Don Appropriate PPE A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh/Measure Chemical in Fume Hood C->D Begin work E Perform Experiment D->E F Decontaminate Work Area E->F Experiment complete G Segregate and Label Waste F->G I Doff and Dispose of Contaminated PPE F->I H Dispose of Waste via Approved Channels G->H

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling and Disposal Plan

1. Pre-Experiment Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

  • Personal Protective Equipment (PPE): Don all required PPE as specified in the table above.

  • Engineering Controls: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure eyewash stations and safety showers are readily accessible.[2]

2. Handling and Experimentation:

  • Dispensing: Carefully weigh or measure the required amount of the chemical within the fume hood. Avoid generating dust or vapors.

  • Performing the Reaction: Keep the container tightly closed when not in use.[3] Avoid contact with skin, eyes, and clothing.[3]

  • Heating: If heating is required, be aware that fire may produce irritating, corrosive, and/or toxic gases.[4] Keep away from open flames, hot surfaces, and sources of ignition.[4]

3. First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Remove person to fresh air and keep comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4][5]

4. Spill and Accidental Release:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wear appropriate PPE, including respiratory protection.[4] Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[2]

  • Collection: Sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4]

  • Prevention: Prevent the spill from entering drains or waterways.[4]

5. Waste Disposal:

  • Regulations: Dispose of contents and container in accordance with local, regional, and national regulations.[4] This should be treated as industrial waste.[4]

  • Containers: Use closed, unbreakable containers for waste.

  • Contaminated Packaging: Dispose of any contaminated packaging in the same manner as the chemical waste.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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1-(3-Bromophenyl)-2-methylpropan-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.